1-(4-Bromophenyl)cyclopropanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYGCDLYUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109240-30-4 | |
| Record name | 1-(4-bromophenyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Bromophenyl)cyclopropanol, a halogenated aromatic intermediate with significant potential in organic synthesis and pharmaceutical development. This document collates available physicochemical data, outlines a probable synthetic route, and offers an analysis of its expected spectral characteristics.
Core Chemical Properties
This compound, with the CAS number 109240-30-4, is a solid at room temperature. It is characterized by a molecular formula of C₉H₉BrO and a molecular weight of 213.07 g/mol .[1] While its primary utility lies as a building block for more complex molecules in organic synthesis, particularly in the development of potential therapeutic compounds, detailed experimental data remains somewhat limited in publicly accessible literature.[2] The compound is generally soluble in organic solvents but insoluble in water. For long-term storage, it is recommended to be sealed in a dry environment and kept in a freezer at -20°C.[1]
| Property | Value | Reference |
| CAS Number | 109240-30-4 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Melting Point | 78-79 °C | |
| Boiling Point | 289.7 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents, insoluble in water | [4] |
| Storage | Sealed in dry, store in freezer, under -20°C | [1] |
Synthesis Methodology: The Kulinkovich Reaction
A plausible and widely utilized method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the preparation of this compound, methyl 4-bromobenzoate would serve as a suitable starting material.
Generalized Experimental Protocol
Materials:
-
Methyl 4-bromobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Methyl 4-bromobenzoate (1.0 equivalent) and titanium(IV) isopropoxide (catalytic amount, e.g., 0.1-1.0 equivalents) are added to the cooled THF. The solution is stirred at 0 °C for approximately 10 minutes.
-
A solution of ethylmagnesium bromide in THF (typically 2.0-2.2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to stir at room temperature for a period of time, which may range from a few hours to overnight, until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is estimated based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Estimated)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclopropyl ring. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The methylene protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H, ortho to Br) | 7.40 - 7.55 | Doublet |
| Aromatic (2H, meta to Br) | 7.20 - 7.35 | Doublet |
| Cyclopropyl (CH₂) | 1.00 - 1.30 | Multiplet |
| Cyclopropyl (CH₂) | 0.80 - 1.10 | Multiplet |
| Hydroxyl (OH) | 1.50 - 2.50 | Broad Singlet |
¹³C NMR Spectroscopy (Estimated)
The carbon NMR spectrum will feature signals for the six carbons of the aromatic ring, with two quaternary carbons and four methine carbons. The cyclopropane ring will show one quaternary carbon (attached to the hydroxyl and phenyl groups) and two methylene carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br (Aromatic) | 120 - 125 |
| C-H (Aromatic) | 128 - 132 |
| C-C (Aromatic, ipso to cyclopropyl) | 140 - 145 |
| C-OH (Cyclopropyl) | 55 - 65 |
| CH₂ (Cyclopropyl) | 15 - 25 |
Infrared (IR) Spectroscopy (Estimated)
The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the alcohol, characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its key functional groups: the hydroxyl group, the strained cyclopropane ring, and the bromophenyl moiety. The hydroxyl group can undergo typical alcohol reactions such as oxidation and etherification. The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions. The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate in the synthesis of more complex molecules.
Its structural motifs are of interest in medicinal chemistry. The cyclopropyl group is a known bioisostere for other functionalities and can influence the metabolic stability and binding affinity of drug candidates. The bromophenyl group allows for the introduction of further diversity in drug discovery programs. While no specific biological activities or signaling pathway involvements have been reported for this compound itself, related bromophenol and cyclopropane-containing molecules have shown a range of biological effects, including enzyme inhibition.[5]
Caption: Reactivity and potential applications of the compound.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in drug discovery and materials science. While comprehensive experimental data is not widely published, this guide provides a summary of its known properties, a likely synthetic route, and an estimation of its spectral characteristics based on analogous compounds. Further research into the biological activity and reaction optimization of this molecule is warranted to fully explore its potential.
References
- 1. 109240-30-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Buy this compound (EVT-1220336) | 109240-30-4 [evitachem.com]
- 5. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanol (CAS: 109240-30-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-Bromophenyl)cyclopropanol. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical Identity and Physical Properties
This compound is a substituted cyclopropanol derivative with the CAS number 109240-30-4. Its core structure consists of a cyclopropanol ring attached to a 4-bromophenyl group. This combination of a strained three-membered ring and a functionalized aromatic moiety makes it a versatile intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109240-30-4 | N/A |
| Molecular Formula | C₉H₉BrO | N/A |
| Molecular Weight | 213.07 g/mol | N/A |
| Appearance | Colorless or pale yellow liquid | [1] |
| Melting Point | 78-79 °C | [2] |
| Boiling Point | 289.7 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.7 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water. | [1] |
| Stability | Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents. | [1] |
Spectroscopic Data
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One of the most common and effective methods is the Kulinkovich reaction.[4][5][6][7]
Kulinkovich Reaction
The Kulinkovich reaction allows for the preparation of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[4][5][6][7] For the synthesis of this compound, a suitable starting material would be an ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound via the Kulinkovich reaction.
Detailed Experimental Protocol (General Kulinkovich Reaction)
The following is a general procedure for the Kulinkovich reaction that can be adapted for the synthesis of this compound.[1]
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) or Chlorotitanium triisopropoxide (ClTi(O-iPr)₃) (catalytic to stoichiometric amounts)
-
Ethylmagnesium bromide (EtMgBr) in THF (typically 2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
To a solution of the methyl 4-bromobenzoate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the titanium(IV) isopropoxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the solution of ethylmagnesium bromide in THF dropwise to the cooled reaction mixture. Gas evolution (ethane) may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Filter the resulting mixture through a pad of Celite® to remove titanium salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Potential Applications
The strained cyclopropane ring and the presence of the hydroxyl and bromo functional groups make this compound a valuable synthetic intermediate.
-
Ring-Opening Reactions: The cyclopropanol moiety can undergo ring-opening reactions under various conditions (acidic, basic, or radical) to provide access to a range of functionalized acyclic compounds.
-
Cross-Coupling Reactions: The bromo-substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[3]
-
Pharmaceutical and Agrochemical Research: As a building block, it is utilized in the synthesis of potentially bioactive molecules for the pharmaceutical and agrochemical industries.[3] The cyclopropyl group is a known bioisostere for other functional groups and can influence the conformational properties and metabolic stability of a molecule.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of this compound or its direct involvement in any signaling pathways. While derivatives of bromophenyl and cyclopropane compounds have shown a wide range of biological activities, including enzyme inhibition and receptor binding, specific studies on this particular molecule are needed to elucidate its pharmacological profile.[6][8]
Researchers interested in the potential biological effects of this compound would need to conduct initial screenings, such as:
-
Enzyme Inhibition Assays: To determine if the compound inhibits the activity of specific enzymes.
-
Receptor Binding Assays: To assess its affinity for various cellular receptors.
-
Cell-Based Assays: To evaluate its effects on cellular processes like proliferation, apoptosis, or signaling cascades.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activity of this compound.
Safety Information
Based on available data, this compound should be handled with care in a laboratory setting.
Table 2: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic building block with potential for use in the development of novel molecules in the pharmaceutical and materials science fields. While its physical properties are partially characterized, a significant gap exists in the public domain regarding its detailed spectroscopic data and biological activity. The synthetic route via the Kulinkovich reaction provides a reliable method for its preparation. Further research is warranted to fully explore the chemical reactivity and potential biological applications of this compound.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-(4-Bromophenyl)-3-chloropropan-1-ol | 25574-19-0 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ring-Opening Mechanism of 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed ring-opening mechanism of 1-(4-bromophenyl)cyclopropanol. It includes a detailed examination of the reaction pathway, relevant quantitative data, and explicit experimental protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the reactivity of cyclopropanol moieties and their application in constructing complex molecular architectures.
Core Mechanism: Acid-Catalyzed Ring Opening
The ring opening of this compound is predominantly achieved under acidic conditions, driven by the inherent ring strain of the three-membered cyclopropane ring. The generally accepted mechanism proceeds through a series of well-defined steps, resulting in the formation of a β-bromoketone.
The reaction is initiated by the protonation of the hydroxyl group of the cyclopropanol by a Brønsted acid, such as hydrogen bromide (HBr). This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, the C1-C2 bond of the cyclopropane ring cleaves, leading to the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent 4-bromophenyl group through resonance. The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the stability of this intermediate. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation, yielding the final product, 3-bromo-1-(4-bromophenyl)propan-1-one.
The regioselectivity of the ring opening is dictated by the formation of the most stable carbocation. In the case of 1-arylcyclopropanols, cleavage of the bond between the substituted and an unsubstituted carbon atom is favored to generate a benzylic carbocation, which is stabilized by the aromatic ring.
Signaling Pathway Diagram
An In-depth Technical Guide to the Electrophilic Activation of 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the electrophilic activation of 1-(4-Bromophenyl)cyclopropanol. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique reactivity of the strained cyclopropane ring, which can be selectively opened under electrophilic conditions to generate valuable β-functionalized ketones. This guide details various activation methods, including halogenation, acid-catalyzed ring-opening, and metal-catalyzed processes, providing experimental protocols and quantitative data where available.
Introduction to Electrophilic Activation of Cyclopropanols
Cyclopropanols, particularly those bearing an aryl substituent, are prone to ring-opening reactions when treated with electrophiles. The driving force for this transformation is the relief of the inherent ring strain of the three-membered ring (approximately 27.5 kcal/mol). The hydroxyl group plays a crucial role in activating the cyclopropane ring towards electrophilic attack. The reaction typically proceeds through a β-ketoalkyl radical or a carbocationic intermediate, leading to the formation of a β-substituted ketone. The 4-bromophenyl substituent in the target molecule offers a handle for further synthetic transformations, such as cross-coupling reactions, making the resulting products valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.
Halogenation-Induced Ring-Opening
The reaction of this compound with electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine leads to the formation of the corresponding 3-halo-1-(4-bromophenyl)propan-1-ones. These reactions can proceed through either a radical or an ionic pathway, depending on the reaction conditions.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a common reagent for allylic and benzylic brominations via a radical mechanism, known as the Wohl-Ziegler reaction. In the context of cyclopropanols, NBS can initiate a radical-mediated ring-opening. The reaction is typically initiated by light or a radical initiator.
Experimental Protocol (General Procedure):
A solution of this compound and N-bromosuccinimide in a suitable solvent such as acetonitrile is stirred at a specific temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
| Reagent/Solvent | Molar Ratio (to substrate) | Temperature (°C) | Time (h) | Yield (%) |
| NBS | 1.0 | 0 to rt | 0.5 | 92 (representative) |
| Acetonitrile | - | - | - | - |
Note: The provided yield is for a representative electrophilic aromatic bromination with NBS and may vary for the ring-opening reaction of this compound.
Diagram of the Proposed Radical Mechanism:
Caption: Proposed radical mechanism for NBS-mediated ring-opening.
Chlorination with N-Chlorosuccinimide (NCS)
Similar to NBS, N-chlorosuccinimide can be used for the chlorination of cyclopropanols. Silver-catalyzed reactions involving NCS have been reported to proceed via a radical pathway.[1]
Experimental Protocol (General Procedure based on Ag(I)-catalyzed reaction):
To a solution of the cyclopropanol in a suitable solvent, N-chlorosuccinimide and a catalytic amount of a silver salt (e.g., AgNO₃) are added. The reaction is stirred at a controlled temperature until completion. The work-up and purification follow standard procedures.
| Reagent/Catalyst | Molar Ratio (to substrate) | Temperature (°C) | Time (h) |
| NCS | 1.2 | rt | 12 |
| AgNO₃ | 0.1 | rt | 12 |
Note: This is a general procedure for Ag(I)-catalyzed chlorination of cyclopropanols and may require optimization for this compound.
Spectroscopic Data for 1-(4-Bromophenyl)-3-chloropropan-1-one:
-
¹H NMR (300 MHz, CDCl₃): δ (p.p.m.) = 7.84–7.79 (m, 2H, ArH); 7.65–7.59 (m, 2H, ArH); 3.91 (t, ³J = 6.7 Hz, 2H); 3.42 (t, ³J = 6.7 Hz, 2H)[2]
-
¹³C NMR (75 MHz, CDCl₃): δ (p.p.m.) = 195.83 (CO); 135.20 (C); 132.22, 129.68 (CH); 128.96 (C); 41.33, 38.59 (CH₂)[2]
Diagram of the Proposed Ag(I)-Catalyzed Radical Mechanism:
References
Structural Analysis of 1-(4-Bromophenyl)cyclopropanol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the structural analysis of 1-(4-Bromophenyl)cyclopropanol, a key intermediate in the synthesis of various organic molecules. This document outlines the expected structural parameters based on crystallographic and spectroscopic data from analogous compounds, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural elucidation.
Introduction
This compound is a versatile synthetic building block, particularly valuable in medicinal chemistry and materials science. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing new synthetic routes, and for its application in drug design and development. This guide details the methodologies and expected outcomes for a comprehensive structural analysis of this compound.
Structural Data
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the following tables present expected crystallographic and NMR spectroscopic data based on the analysis of structurally related compounds.
The following table summarizes representative crystallographic data that could be expected from a single-crystal X-ray analysis of this compound, based on known structures of similar bromophenyl derivatives.
| Parameter | Expected Value |
| Empirical Formula | C₉H₉BrO |
| Formula Weight | 213.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-13 |
| b (Å) | ~5-9 |
| c (Å) | ~14-18 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
| Volume (ų) | ~1000-1200 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.5-1.7 |
| Absorption Coeff. (mm⁻¹) | ~4.0-5.0 |
| R-factor (%) | < 5 |
The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These are estimated based on substituent effects and data from analogous structures.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |
| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) |
| ~2.5 (broad s) | s | 1H | -OH |
| ~1.15 | m | 2H | -CH₂ (cyclopropyl) |
| ~0.95 | m | 2H | -CH₂ (cyclopropyl) |
¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary, C-C-OH) |
| ~131 | Ar-CH (meta to Br) |
| ~128 | Ar-CH (ortho to Br) |
| ~121 | Ar-C (quaternary, C-Br) |
| ~58 | C-OH (cyclopropyl) |
| ~15 | -CH₂ (cyclopropyl) |
Experimental Protocols
Detailed methodologies for the synthesis and structural characterization of this compound are outlined below.
A common method for the synthesis of 1-arylcyclopropanols is the Kulinkovich reaction.[1]
Procedure:
-
To a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add titanium(IV) isopropoxide (0.1 eq).
-
Cool the mixture to 0 °C and add ethylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
This protocol describes the general steps for determining the molecular structure using X-ray diffraction.[2][3]
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).
-
Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[3]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å).[2] Data is typically collected over a range of 2θ angles (e.g., 4° to 60°) by rotating the crystal.[2]
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[3] Refine this model by iteratively adjusting atomic positions, occupancies, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[3]
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[4][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to TMS (0.00 ppm).
Visualization of Structural Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of a novel compound such as this compound.
Caption: Workflow for the structural analysis of this compound.
References
Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)cyclopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(4-Bromophenyl)cyclopropanol. Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages data from structurally analogous compounds and established synthetic methodologies to present a predictive but scientifically grounded profile. The information herein is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related molecules in drug discovery and development. All presented data and protocols should be considered illustrative and require experimental validation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally similar compounds, including 1-phenylcyclopropanol, 4-bromoacetophenone, and other substituted cyclopropanol derivatives.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 2H | Ar-H (ortho to Br) |
| ~7.25 | d | 2H | Ar-H (meta to Br) |
| ~2.50 | s | 1H | -OH |
| ~1.15 | m | 2H | -CH ₂- (cyclopropyl) |
| ~0.95 | m | 2H | -CH ₂- (cyclopropyl) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (ipso, attached to cyclopropanol) |
| ~131 | Ar-C H (ortho to Br) |
| ~128 | Ar-C H (meta to Br) |
| ~121 | Ar-C (ipso, attached to Br) |
| ~58 | C -OH (cyclopropyl) |
| ~15 | -C H₂- (cyclopropyl) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch |
| ~3080, ~3000 | Medium | C-H stretch (aromatic and cyclopropyl) |
| ~1590, ~1485 | Strong | C=C stretch (aromatic) |
| ~1070 | Strong | C-O stretch |
| ~1010 | Strong | C-Br stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend |
Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 214/212 | High | [M]⁺ (Molecular ion) |
| 185/183 | Medium | [M - C₂H₅]⁺ |
| 157/155 | Medium | [C₇H₄Br]⁺ |
| 133 | High | [M - Br]⁺ |
| 105 | High | [C₇H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Proposed Synthetic Protocol: Kulinkovich Reaction
A plausible and efficient method for the synthesis of this compound is the Kulinkovich reaction, which involves the reaction of a Grignard reagent with a methyl ester in the presence of a titanium(IV) alkoxide catalyst.
Materials and Reagents
-
Methyl 4-bromobenzoate
-
Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and work-up reagents
Experimental Procedure
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyl 4-bromobenzoate (1.0 eq) and anhydrous THF.
-
Catalyst Addition: Titanium(IV) isopropoxide (0.1 - 0.2 eq) is added to the stirred solution under a nitrogen atmosphere.
-
Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.2 - 2.5 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: The resulting mixture is filtered through a pad of celite to remove titanium salts. The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Experimental and Synthetic Workflow
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
The Synthetic Utility of 1-(4-Bromophenyl)cyclopropanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)cyclopropanol is a versatile synthetic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a strained cyclopropane ring appended to a functionalizable bromophenyl group, offers a gateway to a diverse array of complex molecular architectures. The presence of the bromine atom allows for a wide range of cross-coupling reactions, while the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions, providing access to unique carbon skeletons. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a valuable intermediate for drug discovery and development.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109240-30-4 | |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | |
| Appearance | Likely a solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water. | N/A |
Table 2: Representative Spectroscopic Data for Analogs
| Data Type | Compound | Observed Signals |
| ¹H NMR | 1-(4-Bromophenyl)ethanol | δ 7.4-7.2 (m, 4H, Ar-H), 4.85 (q, J=6.5 Hz, 1H, CH-OH), 2.0 (s, 1H, OH), 1.35 (d, J=6.5 Hz, 3H, CH₃) |
| ¹³C NMR | 4-Bromophenyl acetamide | δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 |
| IR (cm⁻¹) | 1-(4-Bromophenyl)ethanol | 3350 (O-H), 3050 (Ar C-H), 2970 (Alkyl C-H), 1590, 1480 (Ar C=C), 1070 (C-O), 820 (p-subst. Ar) |
| MS (m/z) | 1-(4-bromophenyl)-1-propanol | 214/216 (M+), 185/187, 157/159, 133, 105, 77 |
Synthesis of this compound
The Kulinkovich reaction provides a powerful and direct method for the synthesis of 1-substituted cyclopropanols from the corresponding esters.[2][3][4][5][6][7] This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, methyl 4-bromobenzoate serves as the starting material.
Experimental Protocol: Kulinkovich Reaction
Reaction:
Materials:
-
Methyl 4-bromobenzoate
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide (1.1 equiv) to the stirred solution.
-
To this mixture, add the ethylmagnesium bromide solution (2.2 equiv) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Table 3: Representative Reaction Parameters for Kulinkovich Reaction
| Parameter | Value |
| Reactant Ratio (Ester:Ti(IV):Grignard) | 1 : 1.1 : 2.2 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 13-17 hours |
| Typical Yield | 60-80% (based on analogous reactions) |
Diagram 1: Synthesis of this compound via Kulinkovich Reaction
Caption: Synthetic pathway to this compound.
Key Reactions of this compound
The dual functionality of this compound makes it a valuable precursor in multi-step syntheses. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, while the cyclopropanol can undergo ring-opening reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10][11][12] The bromine atom of this compound can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Reaction:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 4: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactant Ratio (Aryl Bromide:Boronic Acid:Base) | 1 : 1.2 : 2 |
| Catalyst Loading | 5 mol% |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% (based on analogous reactions) |
Diagram 2: Suzuki-Miyaura Cross-Coupling of this compound
Caption: General scheme for Suzuki-Miyaura coupling.
Acid-Catalyzed Ring-Opening
The strained three-membered ring of cyclopropanols can be readily opened under acidic conditions.[13][14][15][16] This reaction typically proceeds via a protonated intermediate, followed by cleavage of a carbon-carbon bond to generate a more stable carbocation, which is then trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In the case of 1-arylcyclopropanols, the benzylic carbon can stabilize a positive charge, directing the ring opening.
Reaction:
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Acid catalyst (e.g., a catalytic amount of sulfuric acid (H₂SO₄) or a Lewis acid like BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 5: Representative Reaction Parameters for Acid-Catalyzed Ring-Opening
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Temperature | Room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | 75-90% (based on analogous reactions) |
Diagram 3: Acid-Catalyzed Ring-Opening of this compound
Caption: General workflow for acid-catalyzed ring-opening.
Applications in Drug Discovery
The cyclopropyl motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, improving its binding affinity to a biological target. Furthermore, the introduction of a cyclopropyl group can favorably modulate metabolic stability and other pharmacokinetic parameters.
This compound serves as an excellent starting point for the synthesis of novel drug-like molecules. Through a combination of cross-coupling reactions at the bromine position and manipulations of the cyclopropanol moiety, a diverse library of compounds can be generated for screening in various therapeutic areas. For instance, the biaryl structures accessible via Suzuki coupling are prevalent in many approved drugs. The products of ring-opening reactions can also serve as valuable intermediates for the synthesis of compounds with different pharmacophores.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Kulinkovich reaction and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. The ability to participate in both cross-coupling and ring-opening reactions makes it a particularly attractive intermediate for the synthesis of novel compounds in the context of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings, enabling the exploration of new chemical space and the creation of innovative molecular entities.
References
- 1. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cyclopropanol synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
The Aryl Cyclopropanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a motif of longstanding fascination in organic chemistry, has become an increasingly vital component in the design of modern pharmaceuticals.[1] Its inherent ring strain and unique electronic properties confer a rigid three-dimensional structure that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] This guide focuses on a specific, valuable subclass: aryl cyclopropanols. We will delve into the history of their discovery, detail key synthetic methodologies, and explore their emerging role in medicinal chemistry, particularly as inhibitors of critical signaling pathways in cancer.
A Serendipitous Discovery and the Evolution of Synthetic Strategies
The history of cyclopropanols begins with an accidental discovery in 1942 by Magrane and Cottle, who were investigating the reaction of epichlorohydrin with Grignard reagents. This initial synthesis laid the groundwork for future, more controlled methods of producing these strained alcohols. Over the decades, several robust synthetic routes to aryl cyclopropanols have been developed, with two methodologies standing out for their reliability and versatility: the Kulinkovich reaction and the Simmons-Smith cyclopropanation.
Key Synthetic Methodologies
The Kulinkovich Reaction: First reported in 1989, the Kulinkovich reaction has become a cornerstone for the synthesis of 1-substituted cyclopropanols from carboxylic esters.[3] The reaction typically involves treating an ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst.[4][5] The mechanism is thought to proceed through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[6]
The Simmons-Smith Reaction: A classic method for cyclopropanation of alkenes, the Simmons-Smith reaction utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[7][8] For the synthesis of aryl cyclopropanols, this method would involve the cyclopropanation of an appropriate enol ether or silyl enol ether of an aryl ketone.[8] The reaction is known for its stereospecificity, preserving the geometry of the starting alkene in the cyclopropane product.[8]
Quantitative Data on Aryl Cyclopropanol Synthesis
The following table summarizes quantitative data for the synthesis of various aryl cyclopropanols using the Kulinkovich and Simmons-Smith reactions, providing a comparative overview of their efficiency.
| Aryl Cyclopropanol Product | Starting Material | Synthetic Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylcyclopropanol | Methyl benzoate | Kulinkovich | EtMgBr, Ti(Oi-Pr)₄ | Et₂O | Reflux | - | High | [9] |
| 1-Phenylcyclopropanol | Phenyl acetonitrile | α-Alkylation/Hydrolysis | 1,2-dibromoethane, NaOH; then conc. HCl | Water | 60 | - | 45 (cyclopropanation step) | [7] |
| Substituted 1-Phenylcyclopropanols | Substituted methyl alkanecarboxylates | Kulinkovich | EtMgBr, Ti(Oi-Pr)₄ | - | - | - | High | [9] |
| Norcarane (from cyclohexene) | Cyclohexene | Simmons-Smith | CH₂I₂, Zn-Cu couple | - | - | - | - | [8] |
| Substituted Cyclopropanes | Alkenes | Simmons-Smith (Furukawa Mod.) | Et₂Zn, CH₂I₂ | 1,2-dichloroethane | - | - | High | [8] |
| Cyclopropyl diols | Lactones or THP-protected hydroxy esters | Kulinkovich | - | - | - | - | - | [9] |
Experimental Protocols
Detailed Protocol for the Kulinkovich Reaction: Synthesis of 1-Phenylcyclopropanol
This protocol is a representative example of the Kulinkovich reaction for the synthesis of an aryl cyclopropanol.
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF or Et₂O)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl benzoate (1.0 equivalent) in anhydrous Et₂O or THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Titanium(IV) isopropoxide (0.1-1.0 equivalent) is added to the solution.[4][6]
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of ethylmagnesium bromide (typically 2.0-3.0 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (typically 1-4 hours), or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
The resulting mixture is filtered through a pad of Celite® to remove the titanium salts.
-
The organic layer is separated, and the aqueous layer is extracted with Et₂O or another suitable organic solvent (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-phenylcyclopropanol.
Aryl Cyclopropanols in Drug Development: Targeting Kinase Signaling Pathways
The rigid framework of the aryl cyclopropanol motif makes it an attractive scaffold for the design of enzyme inhibitors. The cyclopropyl group can position the aryl moiety in a specific orientation within a binding pocket, leading to enhanced potency and selectivity.[2] Recent research has highlighted the potential of cyclopropane-containing molecules as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several cyclopropane-containing drugs have demonstrated inhibitory activity against key RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[6] These receptors are central to signaling cascades that control cell proliferation, survival, migration, and angiogenesis.[1][10][11]
Mechanism of Action: Aryl cyclopropanol-containing inhibitors typically function as ATP-competitive inhibitors. The aryl group can form key interactions, such as hydrogen bonds and π-stacking, within the ATP-binding pocket of the kinase domain. The cyclopropyl group acts as a rigid linker, positioning the aryl group optimally for binding and potentially accessing hydrophobic pockets. This binding prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways.
Downstream Effects of Inhibition:
-
Inhibition of the RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation. By blocking RTK activation, aryl cyclopropanol inhibitors can prevent the activation of this cascade, leading to cell cycle arrest and reduced tumor growth.[1][10]
-
Inhibition of the PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and proliferation. Inhibition of RTK signaling by aryl cyclopropanol-containing molecules can suppress this pathway, leading to increased apoptosis (programmed cell death) in cancer cells.[1][10][11]
-
Reduction of Angiogenesis: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR-2 by aryl cyclopropanol-based drugs can block this process, effectively starving the tumor.[12]
Visualizing the Inhibition of RTK Signaling
The following diagram, generated using the DOT language, illustrates a generalized workflow of RTK signaling and the point of intervention by an aryl cyclopropanol-containing inhibitor.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an aryl cyclopropanol-based inhibitor.
Conclusion
Aryl cyclopropanols, since their serendipitous discovery, have evolved from a chemical curiosity to a valuable scaffold in medicinal chemistry. The development of robust synthetic methods like the Kulinkovich and Simmons-Smith reactions has made these unique structures readily accessible. Their rigid nature and the specific orientation they impart to the aryl group make them promising candidates for the design of potent and selective enzyme inhibitors. The emerging evidence of their ability to target key receptor tyrosine kinases involved in cancer progression highlights the significant potential of aryl cyclopropanols in the development of next-generation therapeutics. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly pave the way for novel and effective treatments for a range of diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. scienceopen.com [scienceopen.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Cyclopropanol synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of c-Met Downregulates TIGAR Expression and Reduces NADPH Production Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis | Cancer Biology & Medicine [cancerbiomed.org]
Methodological & Application
Kulinkovich reaction for 1-(4-Bromophenyl)cyclopropanol synthesis.
Application Notes and Protocols
Topic: Kulinkovich Reaction for the Synthesis of 1-(4-Bromophenyl)cyclopropanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kulinkovich reaction is a powerful organometallic transformation used for the synthesis of cyclopropanol derivatives from carboxylic esters.[1][2] This reaction, first reported by Oleg G. Kulinkovich in 1989, utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to convert an ester into a 1-substituted cyclopropanol.[3] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[2]
This methodology is particularly valuable for creating strained cyclopropane rings, which are important structural motifs in numerous natural products and bioactive molecules.[1] this compound is a useful building block in organic synthesis, serving as an intermediate for more complex molecules in pharmaceutical development.[4] This document provides a detailed protocol for the synthesis of this compound from a 4-bromobenzoic acid ester using the Kulinkovich reaction.
Reaction Mechanism
The generally accepted mechanism for the Kulinkovich reaction involves several key steps:
-
Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide catalyst. This forms an unstable dialkyltitanium species.[2][5]
-
β-Hydride Elimination: The dialkyltitanium species undergoes β-hydride elimination to form a titanacyclopropane intermediate and an alkane (e.g., ethane).[2][5]
-
Reaction with the Ester: The titanacyclopropane intermediate coordinates to the carbonyl group of the ester. This is followed by a twofold alkylation process.[2]
-
Ring Formation: An intramolecular cyclization and reductive elimination yield the magnesium salt of the cyclopropanol product and regenerate a titanium(IV) species that can re-enter the catalytic cycle.[3]
-
Work-up: An aqueous work-up protonates the cyclopropoxide to yield the final this compound product.[5]
Caption: Reaction mechanism of the Kulinkovich reaction.
Experimental Protocol
This protocol describes the synthesis of this compound from methyl 4-bromobenzoate.
Materials and Reagents:
-
Methyl 4-bromobenzoate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Role |
| Methyl 4-bromobenzoate | 215.04 | 10.0 | 1.0 | 2.15 g | Substrate |
| Ti(Oi-Pr)₄ | 284.22 | 2.0 | 0.2 | 0.59 mL | Catalyst |
| EtMgBr (1.0 M in THF) | 131.27 | 25.0 | 2.5 | 25.0 mL | Grignard Reagent |
| Anhydrous THF | - | - | - | 50 mL | Solvent |
| Sat. aq. NH₄Cl | - | - | - | ~30 mL | Quenching Agent |
| Ethyl Acetate | - | - | - | As needed | Extraction Solvent |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add methyl 4-bromobenzoate (2.15 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the mixture at room temperature until the ester is fully dissolved.
-
Catalyst Addition: Add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) to the solution via syringe. Stir for 10 minutes at room temperature.
-
Grignard Reagent Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add the ethylmagnesium bromide solution (25.0 mL of 1.0 M solution in THF, 25.0 mmol) dropwise via the dropping funnel over a period of 30 minutes. During the addition, gas evolution (ethane) may be observed.[2][5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~30 mL).[5] Stir for 30 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[5]
Safety Precautions
-
Grignard Reagents: Ethylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and protic solvents. Handle it under an inert atmosphere and away from ignition sources.
-
Titanium(IV) isopropoxide: This compound is moisture-sensitive and flammable. It should be handled under an inert atmosphere.
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Work in a well-ventilated fume hood and avoid open flames. Anhydrous THF can form explosive peroxides upon storage; always use freshly distilled or inhibitor-free solvent.
-
General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
References
Application Notes and Protocols: Suzuki Coupling of 1-(4-Bromophenyl)cyclopropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers broad functional group tolerance and generally mild reaction conditions, making it a cornerstone in medicinal chemistry and drug discovery.[2][3] 1-(4-Bromophenyl)cyclopropanol and its derivatives are valuable building blocks, as the resulting 1-arylcyclopropanol motif is present in numerous biologically active molecules. The ability to functionalize the aryl ring via Suzuki coupling allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols and conditions presented are based on established methods for structurally similar aryl bromides and serve as a starting point for optimization with specific substrates.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction components and conditions for the Suzuki-Miyaura coupling of a model substrate, this compound, with a generic arylboronic acid. These parameters are derived from protocols for analogous aryl bromides and may require optimization for specific derivatives.
Table 1: Reagents for Suzuki Coupling
| Reagent | Role | Stoichiometry (Equivalents) |
| This compound | Aryl Halide (Starting Material) | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) |
| Base | Activator for Boronic Acid | 2.0 - 3.0 |
| Solvent | Reaction Medium | - |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time.[1][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be crucial and is often solvent-dependent.[1] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water mixtures | A mixture of an organic solvent and water is commonly used.[3][5] |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the substrates and the solvent used. |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
Representative Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid
Disclaimer: This is a model protocol adapted from established procedures for similar aryl bromides, such as 4-bromoanisole and 5-(4-bromophenyl)-4,6-dichloropyrimidine, as a specific protocol for this compound was not found in the cited literature.[1] Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (Anhydrous and degassed)
-
Water (Degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent catalyst degradation.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water per 1 mmol of aryl bromide) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-phenylphenyl)cyclopropanol.
-
Visualization of Workflow and Mechanism
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Heck-Type Reaction Conditions for Aryl Cyclopropanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of aryl cyclopropanols with aryl halides. This reaction, which proceeds via a formal Heck-type pathway involving the ring-opening of the cyclopropanol, serves as a powerful tool for the synthesis of β-arylated ketones, valuable intermediates in medicinal chemistry and materials science.
Introduction
The palladium-catalyzed coupling of aryl halides with alkenes, famously known as the Heck reaction, is a cornerstone of modern organic synthesis. A significant variation of this reaction involves the use of strained ring systems, such as cyclopropanols, in place of simple alkenes. In this transformation, the aryl cyclopropanol undergoes a palladium-catalyzed ring-opening to form a palladium homoenolate intermediate. This intermediate then couples with an aryl halide to generate a β-arylated ketone, thus avoiding the β-hydride elimination pathway typically observed in classical Heck reactions. This methodology offers a direct route to functionalized ketones from readily available starting materials.
Reaction Principle and Mechanism
The reaction is not a classical Heck reaction in the sense of an alkene insertion. Instead, it is a cross-coupling reaction wherein the cyclopropanol acts as a homoenolate precursor. The currently accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ring-Opening/Transmetalation: The arylcyclopropanol coordinates to the palladium center and undergoes a ring-opening to form a palladium homoenolate.
-
Reductive Elimination: The aryl group and the homoenolate fragment on the palladium center undergo reductive elimination to form the C-C bond of the β-arylated ketone product and regenerate the Pd(0) catalyst.
A critical aspect of this reaction is the suppression of β-hydride elimination from the palladium homoenolate intermediate, which would otherwise lead to the formation of α,β-unsaturated ketones. The choice of ligands and reaction conditions is crucial to favor the desired reductive elimination pathway.
Core Requirements: Data Presentation
The following tables summarize the optimized reaction conditions and substrate scope for the palladium-catalyzed cross-coupling of aryl cyclopropanols with aryl bromides, based on the work of Rosa and Orellana.
Table 1: Optimization of Reaction Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₃PO₄ (2) | Toluene | 110 | 18 | 75 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₃PO₄ (2) | Toluene | 110 | 18 | 85 |
| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ (2) | Toluene | 110 | 18 | 90 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 110 | 18 | 88 |
| 5 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 82 |
| 6 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ (2) | Dioxane | 110 | 18 | 85 |
Reaction conditions: 1-phenylcyclopropanol (0.2 mmol), 4-bromotoluene (0.3 mmol), base (0.4 mmol), solvent (1 mL).
Table 2: Substrate Scope of Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-(4-Methylphenyl)-3-phenylpropan-1-one | 90 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-3-phenylpropan-1-one | 85 |
| 3 | 4-Bromobenzonitrile | 4-(3-Oxo-3-phenylpropyl)benzonitrile | 78 |
| 4 | 4-Bromobenzaldehyde | 4-(3-Oxo-3-phenylpropyl)benzaldehyde | 75 |
| 5 | 3-Bromopyridine | 1-(Pyridin-3-yl)-3-phenylpropan-1-one | 65 |
| 6 | 1-Bromonaphthalene | 1-(Naphthalen-1-yl)-3-phenylpropan-1-one | 82 |
Reaction conditions: 1-phenylcyclopropanol (0.2 mmol), aryl bromide (0.3 mmol), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), K₃PO₄ (2 equiv), Toluene, 110 °C, 18 h.
Table 3: Substrate Scope of Aryl Cyclopropanols
| Entry | Aryl Cyclopropanol | Product | Yield (%) |
| 1 | 1-(4-Methoxyphenyl)cyclopropanol | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | 88 |
| 2 | 1-(4-Chlorophenyl)cyclopropanol | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | 85 |
| 3 | 1-(Naphthalen-2-yl)cyclopropanol | 1-(Naphthalen-2-yl)-3-(4-methylphenyl)propan-1-one | 80 |
| 4 | 1-p-Tolylcyclopropanol | 1-(p-Tolyl)-3-(4-methylphenyl)propan-1-one | 92 |
Reaction conditions: Aryl cyclopropanol (0.2 mmol), 4-bromotoluene (0.3 mmol), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), K₃PO₄ (2 equiv), Toluene, 110 °C, 18 h.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Cross-Coupling of an Aryl Cyclopropanol with an Aryl Bromide:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Aryl cyclopropanol
-
Aryl bromide
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block/oil bath
Protocol:
-
To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the aryl cyclopropanol (1 equivalent) and the aryl bromide (1.5 equivalents).
-
Add the anhydrous solvent (e.g., toluene, to make a ~0.2 M solution with respect to the aryl cyclopropanol).
-
Seal the tube and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-arylated ketone.
Mandatory Visualization
Figure 1: Catalytic Cycle for Aryl Cyclopropanol Cross-Coupling.
Figure 2: Experimental Workflow for Aryl Cyclopropanol Coupling.
Application Notes and Protocols: Sonogashira Coupling of 1-(4-Bromophenyl)cyclopropanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials.[2][3]
The 1-(4-bromophenyl)cyclopropanol scaffold is a valuable building block in medicinal chemistry. The cyclopropanol moiety can serve as a bioisostere for other functional groups and can introduce unique conformational constraints into a molecule, which can be beneficial for optimizing drug-target interactions. The Sonogashira coupling of this compound analogs allows for the introduction of a wide variety of alkynyl groups at the 4-position of the phenyl ring. This derivatization is a key strategy in drug discovery for exploring structure-activity relationships (SAR) and improving the pharmacological properties of lead compounds. The resulting arylalkynes are important intermediates in the synthesis of complex molecules, including biologically active compounds.
This document provides detailed application notes and a general protocol for the Sonogashira coupling of this compound analogs. While direct literature examples for this specific class of compounds are not prevalent, the provided methodologies are based on well-established procedures for a wide range of aryl bromides and are expected to be highly applicable.
Reaction Scheme & Workflow
The general scheme for the Sonogashira coupling of a this compound analog with a terminal alkyne is depicted below.
Caption: General workflow for the Sonogashira coupling reaction.
Quantitative Data: Representative Examples
| Aryl Bromide | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 92 |
| 4-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 70 | 88 |
| 3-Bromopyridine | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 85 |
| 1-Bromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 90 |
| 4-Bromoacetophenone | 3-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Dioxane | 90 | 89 |
Experimental Protocols
This section provides a detailed, general-purpose protocol for the Sonogashira coupling of a this compound analog with a terminal alkyne.
Materials:
-
This compound analog (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound analog (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide.
-
The flask is then sealed with a septum and evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
-
Add the amine base, followed by the terminal alkyne.
-
-
Reaction:
-
The reaction mixture is stirred at room temperature or heated to a temperature typically ranging from 50 to 100 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-(4-alkynylphenyl)cyclopropanol product.
-
Note on Copper-Free Sonogashira Coupling: In cases where the presence of copper may lead to undesired side reactions, such as the homocoupling of the terminal alkyne, a copper-free Sonogashira protocol can be employed. In such cases, a different palladium catalyst/ligand system and a stronger base may be required.
Catalytic Cycle
The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. Finally, reductive elimination from the resulting palladium complex yields the desired arylalkyne product and regenerates the Pd(0) catalyst.[1]
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropanol moieties are valuable structural motifs in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The 1-arylcyclopropanol scaffold, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 1-(4-Bromophenyl)cyclopropanol, a versatile building block for further chemical elaboration.
The described methodology focuses on a catalytic asymmetric Simmons-Smith cyclopropanation of a silyl enol ether precursor. This approach offers a reliable route to enantioenriched tertiary cyclopropanols with high stereocontrol. The protocol is designed to be accessible to researchers with a solid background in synthetic organic chemistry.
Key Features:
-
High Enantioselectivity: The protocol is optimized to achieve high enantiomeric excess (ee) of the target chiral cyclopropanol.
-
Reproducible Protocol: Detailed step-by-step instructions are provided to ensure reproducibility.
-
Versatile Building Block: The synthesized chiral this compound can be used in a variety of subsequent chemical transformations.
-
Clear Analytical Guidance: A protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is included.
Experimental Workflow
The overall synthetic strategy involves two main stages: the preparation of the silyl enol ether from 4-bromoacetophenone and the subsequent catalytic asymmetric Simmons-Smith cyclopropanation to yield the chiral product.
Application Notes and Protocols for Biocatalytic Routes to Enantiopure 1-(4-Bromophenyl)cyclopropanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure 1-(4-Bromophenyl)cyclopropanol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical methods for obtaining single enantiomers of such compounds often require harsh conditions, expensive chiral auxiliaries, or catalysts, and may suffer from low yields and environmental concerns. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.[1] This document outlines potential biocatalytic strategies for the synthesis of enantiopure this compound, focusing on enzymatic kinetic resolution of the racemic alcohol. While direct enzymatic synthesis of this specific molecule is not widely documented, kinetic resolution of structurally similar secondary alcohols using lipases is a well-established and highly effective method.[2][3][4][5][6]
The most promising approach involves the enantioselective acylation of racemic this compound catalyzed by a lipase, such as the widely used and robust Lipase B from Candida antarctica (CALB).[6][7][8] In this process, one enantiomer of the alcohol is selectively acylated to form an ester, allowing for the separation of the unreacted alcohol enantiomer and the newly formed ester. Subsequent hydrolysis of the ester provides access to the other enantiomer of the alcohol.
Biocatalytic Strategies
Enzymatic Kinetic Resolution via Acylation
Kinetic resolution is a widely applied biocatalytic method for the separation of racemates.[2] In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leading to a product and the unreacted, enantiomerically enriched substrate. For racemic alcohols, lipase-catalyzed acylation is a common and effective strategy.[3][4][5]
The proposed kinetic resolution of racemic this compound is depicted in the workflow below.
Caption: Workflow for the kinetic resolution of racemic this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the lipase-catalyzed kinetic resolution of secondary alcohols, which can be extrapolated for this compound.
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol | Enantiomeric Excess (e.e.) of Ester |
| Novozym 435 (immobilized CALB) | Vinyl Acetate | Toluene | 50 | 2.5 | ~50 | >95% | >95% |
| Lipase from Pseudomonas cepacia | Vinyl Acetate | tert-Butyl methyl ether | 30 | 24-48 | ~50 | High | High |
| Lipase from Candida rugosa | Isopropenyl Acetate | Toluene/[EMIM][BF4] | 30 | 240 | ~28 | >96% (product) | Not specified |
Note: The data presented is based on kinetic resolutions of similar secondary alcohols and serves as a starting point for optimization for this compound.[3][4][9]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound via acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath)
-
Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)
Procedure:
-
To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent, add the acyl donor (1.0-1.5 eq).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50% w/w of the substrate).
-
If necessary, add activated molecular sieves to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent and it can be reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted enantiomer of this compound from the acylated enantiomer by column chromatography.
Protocol 2: Hydrolysis of the Enantiopure Ester
This protocol describes the hydrolysis of the enantiomerically enriched ester obtained from the kinetic resolution to yield the other enantiomer of this compound.
Materials:
-
Enantiomerically enriched 1-(4-Bromophenyl)cyclopropyl acetate
-
Base (e.g., sodium hydroxide, potassium carbonate) or Acid (e.g., hydrochloric acid)
-
Solvent (e.g., methanol, ethanol, water)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the enantiomerically enriched 1-(4-Bromophenyl)cyclopropyl acetate in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl).
-
Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure this compound.
Signaling Pathways and Logical Relationships
The logical relationship for achieving both enantiomers of this compound through kinetic resolution is illustrated below.
Caption: Logical workflow for obtaining both enantiomers via kinetic resolution.
References
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Applications of 1-(4-Bromophenyl)cyclopropanol in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
Introduction
1-(4-Bromophenyl)cyclopropanol is a valuable synthetic intermediate in medicinal chemistry, prized for its unique structural features that offer a gateway to a diverse range of biologically active molecules. Its conformationally constrained cyclopropyl ring and the synthetically versatile bromophenyl moiety make it an attractive starting material for the development of novel therapeutics. The cyclopropane scaffold can impart favorable physicochemical properties to drug candidates, such as increased metabolic stability and improved membrane permeability, while the bromine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1]
This document provides an overview of the applications of this compound in the synthesis of enzyme inhibitors, along with detailed experimental protocols and relevant biological data.
Application in the Synthesis of Novel Enzyme Inhibitors
The this compound scaffold can be elaborated to generate potent inhibitors of various enzymes implicated in disease. A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, which allows for the substitution of the bromine atom with a wide array of aryl and heteroaryl groups. This approach facilitates the exploration of the chemical space around the core scaffold to optimize interactions with the target enzyme's binding site.
Synthesis of 1-(Biphenyl-4-yl)cyclopropanol Derivatives
A representative application of this compound is its use in the synthesis of 1-(biphenyl-4-yl)cyclopropanol and its derivatives. These compounds can be further modified to target specific enzymes. The initial step involves a Suzuki-Miyaura coupling reaction to replace the bromine atom with a phenyl group, forming the biphenyl core.
Experimental Protocol: Synthesis of 1-(Biphenyl-4-yl)cyclopropanol via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq) in water, and triphenylphosphine (0.1 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(biphenyl-4-yl)cyclopropanol.
The resulting 1-(biphenyl-4-yl)cyclopropanol can then be subjected to further chemical modifications to introduce pharmacophoric features necessary for biological activity.
Biological Activity of Derivatives
While specific quantitative data for enzyme inhibition using direct derivatives of this compound is not extensively available in the public domain, the broader class of bromophenol and cyclopropane-containing molecules has shown significant activity against various enzymes. For instance, bromophenol derivatives with a cyclopropyl moiety have been identified as effective inhibitors of carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE).[2]
Table 1: Inhibitory Activity of Representative Bromophenol Derivatives with a Cyclopropyl Moiety [2]
| Compound | Target Enzyme | Kᵢ (nM) |
| Derivative A | hCA I | 7.8 ± 0.9 |
| Derivative B | hCA I | 58.3 ± 10.3 |
| Derivative C | hCA II | 43.1 ± 16.7 |
| Derivative D | hCA II | 150.2 ± 24.1 |
| Derivative E | AChE | 159.6 ± 21.9 |
| Derivative F | AChE | 924.2 ± 104.8 |
Note: The compounds listed are examples from a study on bromophenol derivatives and are not direct derivatives of this compound, but illustrate the potential of this chemical space.
Signaling Pathways and Experimental Workflows
The development of enzyme inhibitors from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow using this compound.
The signaling pathways targeted by the resulting inhibitors depend on the specific enzyme being inhibited. For example, inhibitors of acetylcholinesterase would modulate cholinergic signaling, which is relevant in neurodegenerative diseases like Alzheimer's disease.
Caption: Modulation of cholinergic signaling by an AChE inhibitor.
This compound stands out as a promising and versatile building block in medicinal chemistry. Its utility in constructing novel molecular architectures through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships. While further research is needed to fully delineate the therapeutic potential of its direct derivatives, the established biological activities of related bromophenol and cyclopropane-containing compounds underscore the promise of this scaffold in the development of new enzyme inhibitors for a variety of diseases.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive molecules utilizing 1-(4-Bromophenyl)cyclopropanol as a key starting material. The protocols detailed below outline the conversion of this compound into N-(1-(4-bromophenyl)cyclopropyl)acetamide, a molecule with potential antimicrobial activity. This document includes detailed experimental procedures, quantitative data on biological activity, and visualizations of the synthetic workflow and the targeted biological pathway.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of cyclopropylamines. The cyclopropylamine moiety is a recognized pharmacophore present in numerous bioactive compounds, contributing to improved metabolic stability and binding affinity to biological targets. This document focuses on the synthesis of an N-acyl cyclopropylamine derivative and explores its potential as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway.
Synthetic Workflow Overview
The synthesis of N-(1-(4-bromophenyl)cyclopropyl)acetamide from this compound is proposed as a two-step process. The initial step involves the direct conversion of the tertiary alcohol to the corresponding acetamide via a Ritter-type reaction. This is followed by the characterization of the final product.
Figure 1: Proposed synthetic workflow for the conversion of this compound to N-(1-(4-bromophenyl)cyclopropyl)acetamide.
Experimental Protocols
Protocol 1: Synthesis of N-(1-(4-bromophenyl)cyclopropyl)acetamide
This protocol describes the synthesis of the target bioactive molecule from this compound using a one-pot Ritter reaction.
Materials:
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of alcohol) in a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(1-(4-bromophenyl)cyclopropyl)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: Based on similar Ritter reactions, a yield of 60-80% can be anticipated.
Biological Activity
Cyclopropyl amides have been shown to possess antimicrobial properties, particularly antifungal activity. The mechanism of action for some of these compounds is believed to be the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.
Quantitative Data: Antimicrobial Activity of Structurally Related Cyclopropyl Amides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized cyclopropane amide derivatives against various microbial strains. This data provides a reference for the potential bioactivity of N-(1-(4-bromophenyl)cyclopropyl)acetamide.
| Compound ID | Target Organism | MIC (µg/mL) |
| F8 | Candida albicans | 16 |
| F9 | Escherichia coli | 64 |
| F9 | Staphylococcus aureus | >128 |
| F24 | Candida albicans | 16 |
| F42 | Candida albicans | 16 |
| F45 | Escherichia coli | 32 |
| F49 | Staphylococcus aureus | 128 |
| F53 | Staphylococcus aureus | 64 |
| Fluconazole | Candida albicans | 4 |
| Ciprofloxacin | Escherichia coli | 2 |
| Ciprofloxacin | Staphylococcus aureus | 2 |
Data adapted from a study on the antimicrobial activity of amide derivatives containing cyclopropane.
Signaling Pathway
Ergosterol Biosynthesis Pathway and Inhibition by CYP51 Inhibitors
The proposed bioactive molecule, N-(1-(4-bromophenyl)cyclopropyl)acetamide, is expected to exert its antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The key enzyme in this pathway, CYP51, is the target for many azole antifungal drugs. The diagram below illustrates this pathway and the point of inhibition.
Figure 2: The fungal ergosterol biosynthesis pathway and the proposed mechanism of action for N-(1-(4-bromophenyl)cyclopropyl)acetamide as a CYP51 inhibitor.
Conclusion
This compound serves as a versatile starting material for the synthesis of potentially bioactive cyclopropylamine derivatives. The protocols and data presented herein provide a framework for the development of novel antimicrobial agents. The proposed synthesis of N-(1-(4-bromophenyl)cyclopropyl)acetamide and its potential to inhibit the fungal CYP51 enzyme highlight a promising avenue for further research and drug discovery efforts. Researchers are encouraged to adapt and optimize these methods for the synthesis and evaluation of a broader range of bioactive molecules derived from this valuable chemical scaffold.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed reactions of 1-(4-bromophenyl)cyclopropanol, a versatile building block in organic synthesis. The methodologies described herein are essential for the synthesis of complex molecules in pharmaceutical and materials science research.
I. Introduction
This compound is a bifunctional molecule possessing two key reactive sites for palladium-catalyzed transformations: the aryl bromide moiety and the cyclopropanol ring. The aryl bromide is amenable to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopropanol ring can undergo ring-opening reactions to generate β-arylated ketones, which are valuable intermediates in organic synthesis.
This document outlines protocols for several key palladium-catalyzed reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the aryl bromide position, as well as the ring-opening of the cyclopropanol moiety.
II. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide of this compound can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for creating complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75-85 |
Yields are typical and may vary based on specific substrate and reaction conditions.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Add bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine and THF.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | 50 | 8 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(dppf)/CuI | Piperidine | DMF | 60 | 10 | 70-80 |
Yields are typical and may vary based on specific substrate and reaction conditions.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a glovebox or Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 18 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 3 | N-Methylaniline | Pd₂(dba)₃/BrettPhos | K₃PO₄ | tert-Amyl alcohol | 100 | 16 | 70-80 |
Yields are typical and may vary based on specific substrate and reaction conditions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
III. Palladium-Catalyzed Ring-Opening Reactions
The strained cyclopropanol ring in this compound can be opened under palladium catalysis to form β-arylated ketones. This transformation is a powerful tool for the synthesis of 1,3-difunctionalized compounds.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Toluene or Dioxane
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv.) in toluene.
-
Add palladium(II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%).
-
Seal the vial and heat the mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction by GC-MS for the formation of the propiophenone derivative.
-
Upon completion, cool the reaction, dilute with ether, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Data Presentation:
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(OAc)₂/PCy₃ | Toluene | 110 | 6 | 1-(4-Bromophenyl)propan-1-one | 70-80 |
| 2 | PdCl₂(PPh₃)₂ | Dioxane | 100 | 8 | 1-(4-Bromophenyl)propan-1-one | 65-75 |
Yields are typical and may vary based on specific reaction conditions.
Caption: Reactivity pathways of this compound.
Disclaimer: The protocols provided are intended for use by trained research professionals. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions. Reaction conditions may require optimization for specific substrates and scales.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Bromophenyl)cyclopropanol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Kulinkovich reaction.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Grignard Reagent | Use freshly prepared Grignard reagent. Ensure magnesium turnings are activated (e.g., by crushing or using an activating agent like iodine or 1,2-dibromoethane). The solution should be clear and free of black precipitates. |
| Moisture in Reaction | All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Poor Quality Titanium Catalyst | Use a fresh, unopened bottle of the titanium(IV) alkoxide catalyst. Old or improperly stored catalysts can be less effective. |
| Incorrect Reagent Stoichiometry | The Kulinkovich reaction typically requires at least two equivalents of the Grignard reagent per equivalent of ester.[1] Ensure accurate measurement of all reagents. |
| Low Reaction Temperature | While the initial addition of the Grignar reagent to the ester/catalyst mixture is often done at low temperatures to control the exotherm, the reaction itself may require warming to room temperature or gentle reflux to proceed to completion.[2] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Wurtz-Coupling of Grignard Reagent | This side reaction can occur between the Grignard reagent and the starting aryl bromide. To minimize this, add the 4-bromobenzoate ester slowly to the pre-formed titanacyclopropane intermediate. |
| Ethene and Ethane Formation | The formation of ethene and ethane is an inherent part of the Kulinkovich reaction mechanism when using ethylmagnesium bromide, arising from β-hydride elimination.[1] While unavoidable, optimizing other parameters can help maximize the desired cyclopropanation pathway. |
| Reduction of the Ester | If the Grignard reagent is particularly bulky or the reaction is sterically hindered, reduction of the ester to the corresponding alcohol can occur. Using a less hindered Grignard reagent like ethylmagnesium bromide is generally preferred for the Kulinkovich reaction. |
| Reaction with Bromine Substituent | While generally tolerated, under certain conditions, the Grignard reagent could potentially react with the aryl bromide. Using the correct stoichiometry and controlled temperature can minimize this. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Biphenyl | Biphenyl, a potential byproduct from Wurtz coupling, can be difficult to separate from the desired product. Careful optimization of the solvent system for column chromatography is necessary. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is recommended. |
| Product Instability | Cyclopropanols can be sensitive to acidic conditions, which may lead to ring-opening.[2] During workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) and avoid strong acids. |
| Oily Product That is Difficult to Handle | The product may be an oil or a low-melting solid. If an oil, ensure complete removal of solvent under high vacuum. If it is a solid, try to induce crystallization by scratching the flask or adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Grignard reagent for the synthesis of this compound?
A1: Ethylmagnesium bromide or other Grignard reagents with β-hydrogens are essential for the Kulinkovich reaction to proceed via the formation of a titanacyclopropane intermediate.[1] Ethylmagnesium bromide is commonly used and commercially available.
Q2: Can I use a catalytic amount of the titanium reagent?
A2: Yes, the titanium(IV) alkoxide can be used in catalytic amounts as the active titanium(II) species is regenerated during the reaction cycle.[1] However, in practice, stoichiometric amounts are sometimes used to drive the reaction to completion, especially for less reactive substrates.
Q3: My reaction turns black. Is this normal?
A3: A color change to a dark brown or black solution is often observed during the formation of the low-valent titanium species and is typically not a cause for concern.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 4:1 hexanes:ethyl acetate). The starting ester should have a higher Rf value than the more polar cyclopropanol product.
Q5: What are the key safety precautions for this reaction?
A5: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere. The reaction can be exothermic, so proper temperature control is crucial. Anhydrous ether solvents are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Reagent Stoichiometry and Estimated Yields for this compound Synthesis
| Starting Material | Grignard Reagent | Titanium Catalyst | Solvent | Estimated Yield (%) | Reference |
| Methyl 4-bromobenzoate | Ethylmagnesium bromide (2.2 equiv) | Ti(Oi-Pr)₄ (1.1 equiv) | Diethyl ether | 70-85 | Adapted from general Kulinkovich protocols |
| Ethyl 4-bromobenzoate | Ethylmagnesium bromide (2.5 equiv) | ClTi(Oi-Pr)₃ (1.2 equiv) | THF | 75-90 | Adapted from general Kulinkovich protocols |
| Methyl 4-bromobenzoate | Propylmagnesium bromide (2.2 equiv) | Ti(Oi-Pr)₄ (1.1 equiv) | Diethyl ether | 65-80 | Adapted from general Kulinkovich protocols |
Note: The yields provided are estimates based on typical Kulinkovich reactions of aromatic esters. Actual yields may vary depending on experimental conditions and scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via the Kulinkovich Reaction
This protocol is a general procedure adapted from established Kulinkovich reaction methodologies.
Materials:
-
Methyl 4-bromobenzoate
-
Magnesium turnings
-
Ethyl bromide
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (HPLC grade)
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (2.4 g, 100 mmol) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add 20 mL of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide (7.4 mL, 100 mmol) in 40 mL of anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to initiate the reaction (indicated by bubbling and a color change).
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Kulinkovich Reaction:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-bromobenzoate (4.3 g, 20 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add titanium(IV) isopropoxide (6.5 mL, 22 mmol) dropwise with stirring.
-
Slowly add the freshly prepared ethylmagnesium bromide solution (approx. 44 mmol, 2.2 equivalents) via cannula or dropping funnel to the ester-titanium mixture at 0 °C. Gas evolution (ethane and ethene) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to afford this compound.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Kulinkovich Reaction.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Low Yield.
References
Technical Support Center: 1-(4-Bromophenyl)cyclopropanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(4-Bromophenyl)cyclopropanol. This key intermediate is often utilized in the development of pharmaceuticals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Kulinkovich reaction.[2][3] This reaction involves the treatment of an ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate, with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of this compound production include:
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Exothermic Reactions: Both the formation of the Grignard reagent and the subsequent Kulinkovich reaction are highly exothermic.[5][6] Careful control of reagent addition rates and efficient heat dissipation are critical to prevent thermal runaways.
-
Pyrophoric and Flammable Reagents: Grignard reagents and ethereal solvents like tetrahydrofuran (THF) or diethyl ether are flammable and can be pyrophoric.[7] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate fire suppression equipment readily available.
-
Moisture Sensitivity: Grignard reagents react violently with water.[7] Strict anhydrous conditions must be maintained throughout the process to ensure both safety and reaction efficiency.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation requires careful control of reaction parameters:
-
Wurtz Coupling: To reduce the formation of biphenyl impurities from Wurtz coupling during Grignard reagent synthesis, consider using a continuous-flow process for the Grignard formation, which can improve selectivity.[5]
-
Ethene Formation: A non-productive side reaction in the Kulinkovich reaction can generate ethene.[4] This can be minimized by carefully controlling the stoichiometry of the Grignard reagent to the titanium catalyst.
-
Ring Opening: The cyclopropanol ring can be susceptible to opening under acidic or electrophilic conditions.[8][9] Ensure work-up and purification steps are performed under neutral or mildly basic conditions.
Q4: What are the recommended purification strategies for large-scale production?
A4: For large-scale purification of this compound, a multi-step approach is often most effective:
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Aqueous Work-up: Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride. This will hydrolyze any remaining reactive species.
-
Extraction: Extract the product into a suitable organic solvent.
-
Washes: Wash the organic layer with brine to remove water-soluble impurities and inorganic salts.
-
Crystallization: Crystallization is often the most effective method for purification at scale.[6] A suitable solvent system should be determined at the laboratory scale.
-
Chromatography: If further purification is necessary, column chromatography can be employed, though it may be less practical for very large quantities. The polar nature of the product may require a polar stationary phase or a gradient elution system.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Grignard reagent | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. Titrate the Grignard reagent before use to determine its exact concentration. |
| Deactivated catalyst | Use a fresh, high-purity source of the titanium(IV) alkoxide catalyst. | |
| Incomplete reaction | Increase the reaction time or consider a moderate increase in temperature, while carefully monitoring for exotherms. Ensure efficient stirring to overcome mass transfer limitations, especially at larger scales.[6] | |
| Formation of Significant Byproducts | Wurtz coupling during Grignard formation | Consider a continuous-flow setup for Grignard reagent synthesis to improve selectivity.[5] |
| Non-productive side reactions in Kulinkovich synthesis | Carefully control the stoichiometry of the Grignard reagent to the titanium catalyst. A ratio approaching 1:1 can maximize a non-productive side reaction.[4] | |
| Ring-opening of the cyclopropanol product | Maintain neutral or slightly basic conditions during work-up and purification. Avoid strong acids.[8][9] | |
| Exothermic Runaway | Reagent addition is too fast | Reduce the rate of addition for the Grignard reagent. Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat load.[6] |
| Inadequate cooling | Use a larger reactor with a better surface-area-to-volume ratio or a more efficient cooling system. | |
| Difficulty with Product Isolation and Purification | Product is highly soluble in the aqueous phase | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery. |
| Co-precipitation of inorganic salts | Wash the crude product thoroughly with water during the work-up to remove any residual inorganic salts.[6] | |
| Oily product that will not crystallize | The presence of impurities may be inhibiting crystallization. Attempt purification by column chromatography before re-attempting crystallization. Consider using a seed crystal to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Kulinkovich Reaction
Materials:
-
Methyl 4-bromobenzoate
-
Magnesium turnings
-
Ethyl bromide
-
Titanium(IV) isopropoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
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Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Kulinkovich Reaction:
-
In a separate, larger, three-necked flask under a nitrogen atmosphere, dissolve methyl 4-bromobenzoate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, slowly add titanium(IV) isopropoxide.
-
Slowly add the prepared ethylmagnesium bromide solution to the reaction mixture, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Bromophenyl)cyclopropanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-Bromophenyl)cyclopropanol using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Compound Eluting | 1. Inappropriate Solvent System: The eluent may be too non-polar to move the polar cyclopropanol off the silica gel. | 1a. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Start with a low polarity and incrementally increase it. 1b. Alternative Solvents: Consider a different solvent system, such as dichloromethane/methanol for highly polar compounds.[1] |
| 2. Compound Decomposition: this compound, being a tertiary benzylic alcohol, may be unstable on acidic silica gel, leading to degradation.[2] | 2a. Deactivate Silica Gel: Run the column with a solvent system containing a small amount of a neutralizing agent, such as 1-3% triethylamine, to reduce the acidity of the silica gel. 2b. Use Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina. | |
| 3. Clogging: The sample may have precipitated at the top of the column, or the column may be packed too tightly. | 3a. Improve Sample Solubility: Ensure the compound is fully dissolved in the loading solvent. If solubility is an issue, consider a dry loading technique. 3b. Proper Column Packing: Ensure the column is packed uniformly without being overly compressed. | |
| Poor Separation of Compound from Impurities | 1. Incorrect Eluent Polarity: The chosen solvent system may not have the optimal polarity to resolve the desired compound from impurities. | 1a. Optimize Solvent System via TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent ratios to find a system that gives good separation between your product and impurities (aim for a ΔRf > 0.2). 1b. Gradient Elution: Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity to elute the this compound.[3] |
| 2. Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. | 2a. Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a silica gel to sample weight ratio of 30:1 to 100:1 for difficult separations. | |
| 3. Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and co-elution of compounds. | 3a. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[4] | |
| Compound Tailing or Streaking | 1. Strong Interaction with Silica Gel: The polar hydroxyl group of the cyclopropanol can interact strongly with the acidic silanol groups on the silica gel. | 1a. Add a Polar Modifier: Incorporate a small amount of a more polar solvent (e.g., a few drops of methanol in your ethyl acetate/hexane mixture) or a neutralizing agent like triethylamine to the eluent. |
| 2. Sample Insolubility: If the sample is not fully soluble in the mobile phase, it can lead to streaking. | 2a. Change Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent for loading, or use a dry loading method. | |
| Product Fractions are Dilute | 1. Channeling in the Column: Uneven packing can cause the solvent to flow through specific paths, leading to dilute fractions. | 1a. Proper Packing Technique: Ensure the column is packed evenly and the top surface of the silica is flat. |
| 2. Collecting Excessively Large Fractions: This can dilute the concentration of the compound in each tube. | 2a. Collect Smaller Fractions: Reduce the volume of each fraction collected to better isolate the peak of your compound. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Begin with a low ratio of ethyl acetate to hexane (e.g., 1:9 or 2:8) and gradually increase the polarity based on TLC analysis. An optimal Rf value on a TLC plate is typically between 0.2 and 0.4 for the compound of interest.[5]
Q2: How can I monitor the separation during the column chromatography?
The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots (e.g., using a UV lamp or a potassium permanganate stain) to identify which fractions contain the purified product.
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
Tertiary alcohols and cyclopropanols can be sensitive to the acidic nature of silica gel.[2] To mitigate degradation, you can:
-
Neutralize the Silica: Add a small amount of triethylamine (1-3%) to your eluent to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.
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Work Quickly: Do not let the compound sit on the column for an extended period.
Q4: What are the common impurities I should expect from the synthesis of this compound?
If synthesized via a Grignard reaction, common impurities could include unreacted starting materials (e.g., 4-bromoacetophenone or an ester precursor) and byproducts from the Grignard reagent itself. The polarity of these impurities will vary, and a gradient elution is often effective for their separation.
Q5: Should I use wet or dry packing for my column?
Both wet and dry packing methods can be effective.[1][6]
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Wet packing , where the silica gel is slurried with the initial eluent before being added to the column, is generally preferred as it helps to prevent air bubbles and channels in the stationary phase.[4]
-
Dry packing , where the dry silica powder is added to the column followed by the eluent, can be faster but requires more care to ensure a homogeneously packed column.
Q6: What is "dry loading" and when should I use it?
Dry loading involves adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the packed column. This technique is particularly useful when the sample is not very soluble in the initial, non-polar eluent.
Experimental Protocol: Purification of this compound
This protocol provides a general methodology for the purification of this compound by flash column chromatography. Optimization may be required based on the specific impurities present in the crude mixture.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Triethylamine (optional)
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Glass chromatography column
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Sand (acid-washed)
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Collection tubes
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TLC plates (silica gel coated)
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UV lamp and/or potassium permanganate stain for visualization
2. TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
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Visualize the plate to determine the solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the desired product.
3. Column Preparation (Wet Packing Method):
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Securely clamp the chromatography column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm) on top of the plug.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Carefully pour the slurry into the column, allowing the solvent to drain from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.
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Once all the silica gel has been added and has settled, add another thin layer of sand on top of the silica bed.
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Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb.
5. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the proportion of ethyl acetate in the eluent as the column runs.
-
Monitor the elution by periodically analyzing the collected fractions by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table presents hypothetical data for a typical purification of this compound. Actual results may vary depending on the reaction scale and purity of the crude material.
| Parameter | Value |
| Initial Mass of Crude Product | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions (Diameter x Height) | 4 cm x 30 cm |
| Eluent System (Gradient) | 10% to 30% Ethyl Acetate in Hexane |
| Optimal TLC Rf of Product | ~0.35 (in 20% Ethyl Acetate/Hexane) |
| Mass of Purified Product | 3.8 g |
| Yield from Purification | 76% |
| Purity Before Column (by HPLC/NMR) | ~85% |
| Purity After Column (by HPLC/NMR) | >98% |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
side reactions in the Kulinkovich synthesis of cyclopropanols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Kulinkovich synthesis of cyclopropanols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low cyclopropanol yield in the Kulinkovich reaction?
A1: Low yields in the Kulinkovich reaction can stem from several factors. A common issue is the degradation of the active titanium catalyst. This can be due to the presence of moisture or impurities in the reagents or solvents. Another significant factor is the formation of side products, which can compete with the desired cyclopropanation pathway. Careful attention to anhydrous reaction conditions and the purity of starting materials is crucial for achieving high yields.[1][2]
Q2: What are the common side products observed in the Kulinkovich synthesis?
A2: The most frequently observed side products include:
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Alkanes and Alkenes: For instance, when using ethylmagnesium bromide, the formation of ethane and ethene is common.[3][4] Ethene generation arises from a non-productive side reaction of the titanacyclopropane intermediate.[3]
-
Products from Enolizable Esters: If the ester starting material is enolizable, competing side reactions can occur, leading to a reduction in the desired cyclopropanol product.[4]
-
Ketones and Tertiary Carbinamines: In the Kulinkovich-Szymoniak variation with nitriles, ketones and tertiary carbinamines can be formed as byproducts.[5]
-
SN2' Ethylation Products: When using allylic alcohols as substrates, SN2'-type ethylation products can be formed.[6]
Q3: How does the ratio of Grignard reagent to the titanium catalyst affect the reaction outcome?
A3: The stoichiometry of the Grignard reagent relative to the titanium(IV) alkoxide catalyst is a critical parameter. An excess of the Grignard reagent is typically required. However, the ratio can influence the prevalence of side reactions. For example, a ratio of titanium(IV) isopropoxide to ethylmagnesium bromide approaching 1:1 can maximize the non-productive side reaction that produces ethene.[3] It is essential to optimize this ratio for each specific substrate to maximize the yield of the desired cyclopropanol.
Q4: Can substrates other than esters be used in the Kulinkovich reaction?
A4: Yes, variations of the Kulinkovich reaction have been developed to accommodate other functional groups. For example, amides can be used to synthesize aminocyclopropanes in the de Meijere variation, and nitriles can be used to produce primary aminocyclopropanes in the Szymoniak variation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. 2. Deactivated titanium catalyst (e.g., due to moisture). 3. Poor quality of starting ester. | 1. Titrate the Grignard reagent before use to confirm its concentration. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Consider using a fresh bottle of the titanium alkoxide.[1] 3. Purify the ester starting material before the reaction. |
| Formation of Significant Amounts of Ethene | Non-productive decomposition of the titanacyclopropane intermediate. This is more prevalent when the ratio of Ti(Oi-Pr)₄ to EtMgBr is near 1:1.[3] | Optimize the stoichiometry of the reagents. Typically, an excess of the Grignard reagent is beneficial. |
| Presence of Ketone or Tertiary Carbinamine Byproducts (with nitrile substrates) | 1. Use of sub-stoichiometric amounts of the titanium catalyst. 2. Excess of the Grignard reagent.[5] | 1. Use a stoichiometric amount of the titanium(IV) isopropoxide. 2. Carefully control the equivalents of the Grignard reagent. |
| Reaction is Sluggish or Does Not Go to Completion | 1. Low reaction temperature. 2. Insufficient reaction time. | 1. While the initial addition is often done at a low temperature, the reaction may require warming to room temperature or gentle reflux to proceed to completion. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for the Kulinkovich Reaction
Note: This is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the ester (1.0 equiv.) and the titanium(IV) alkoxide catalyst (e.g., Ti(Oi-Pr)₄, 0.1-1.0 equiv.) to an oven-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., diethyl ether or THF).
-
Cooling: Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Grignard Addition: Add the Grignard reagent (e.g., ethylmagnesium bromide, 2.0-3.0 equiv.) dropwise to the cooled mixture with vigorous stirring.
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required time, monitoring its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water at a low temperature.
-
Work-up: Allow the mixture to warm to room temperature and filter it through a pad of celite. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Main reaction pathway of the Kulinkovich synthesis.
Caption: Common side reaction pathways in the Kulinkovich synthesis.
Caption: Troubleshooting workflow for low-yielding Kulinkovich reactions.
References
Technical Support Center: Electrophilic Ring Opening of Cyclopropanols
Welcome to the technical support center for managing byproducts in the electrophilic ring opening of cyclopropanols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting these compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the electrophilic ring opening of cyclopropanols?
A1: The ring opening of cyclopropanols is driven by the release of significant ring strain (over 100 kJ mol⁻¹)[1]. The reaction typically proceeds through the formation of a β-keto radical or a related cationic intermediate. Under single electron transfer (SET) conditions, a radical cation is formed, which rapidly opens to a β-ketoalkyl radical[2][3]. This radical can then react with various electrophiles or radical acceptors. Alternatively, under acidic or Lewis acidic conditions, the reaction can proceed through a more Sɴ2-like pathway involving nucleophilic attack[4].
Caption: General mechanisms for cyclopropanol ring opening.
Q2: What are the most common byproducts in these reactions?
A2: Byproduct formation is a common challenge. Typical side products include:
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Dimers: These arise from the self-reaction of β-carbonyl radical intermediates, a common pathway under oxidative conditions[3].
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Aldol-type Products: The ketone functionality in the ring-opened product can undergo subsequent, undesired intramolecular cyclization, especially during purification on silica gel[2].
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Ester-aldehydes: Depending on the starting material and reaction conditions, the stability of the cyclopropanol can be compromised, leading to the formation of ester-aldehydes[5].
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Products of Incomplete Reaction: Unreacted starting material can be a major contaminant if the activation of the cyclopropanol is inefficient.
Q3: How does the substitution on the cyclopropane ring affect the reaction outcome?
A3: Substituents play a crucial role in both reactivity and regioselectivity.
-
Donor Groups: Electron-donating groups on the cyclopropanol, particularly aryl moieties, can facilitate ring opening by stabilizing the resulting radical or cationic intermediate. They can also enable the formation of photoactive electron donor-acceptor (EDA) complexes with electrophilic alkenes, allowing the reaction to proceed even without a catalyst[2][6].
-
Acceptor Groups: Cyclopropanes bearing an electron-accepting group are activated as electrophiles for polar, ring-opening reactions[1][7][8].
-
Regioselectivity: In substituted cyclopropanols, ring opening typically occurs at the most substituted C1–C2 bond to proceed via the more stable secondary or tertiary alkyl radical/cation intermediate[2].
Troubleshooting Guide
Problem 1: Low yield of the desired product, with significant formation of a high-molecular-weight byproduct.
| Possible Cause | Troubleshooting Step | Explanation |
| Dimerization of Radical Intermediates | 1. Decrease the concentration of the cyclopropanol starting material. 2. Increase the relative concentration of the electrophile/radical acceptor. 3. If using a catalytic system (e.g., Mn(III)), consider using it in catalytic amounts with a co-oxidant rather than in stoichiometric amounts to maintain a low concentration of the active oxidant[3]. | Under oxidative conditions, β-keto radicals can dimerize if they do not react quickly with the intended acceptor[3]. Lowering the concentration of the radical precursor favors the intermolecular reaction with the acceptor over self-reaction. |
Problem 2: The desired product is obtained, but a new, unexpected cyclic byproduct forms during workup/purification.
| Possible Cause | Troubleshooting Step | Explanation |
| Silica Gel-Catalyzed Cyclization | 1. Neutralize the crude reaction mixture before purification. 2. Use a neutral stationary phase for chromatography, such as deactivated silica or alumina. 3. Consider converting the product to a more stable derivative (e.g., a TMS-protected alcohol) before purification[2]. | The ring-opened products are often distantly functionalized ketones[2][6]. The inherent acidity of standard silica gel can catalyze intramolecular aldol-type reactions, leading to cyclic byproducts like cyclopentanols[2]. |
Problem 3: The reaction is very slow or stalls, leaving unreacted starting material.
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Electron Transfer or Activation | 1. For photocatalytic reactions: Add a catalyst like tetrabutylammonium decatungstate (TBADT) to facilitate electron transfer[2][6]. 2. For acid-catalyzed reactions: Switch to a highly fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) in combination with a Brønsted acid (e.g., TfOH) to enhance C-C bond polarization[4]. 3. Ensure the electrophile is sufficiently electron-deficient. Reactions with less electron-deficient alkenes are noticeably slower[2]. | The reaction rate is highly dependent on the efficiency of the initial ring-opening step. For SET-based reactions, a photocatalyst can drastically increase the rate of electron transfer between the cyclopropanol and the acceptor[2][6]. For polar mechanisms, solvent and catalyst choice are critical for activating the cyclopropane C-C bond towards nucleophilic attack[4]. |
Troubleshooting Workflow
References
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-(4-Bromophenyl)cyclopropanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the cross-coupling of 1-(4-Bromophenyl)cyclopropanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on problems related to catalyst loading.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Activity: The palladium catalyst may not be active enough to promote the reaction efficiently at the current loading. | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[1] 2. Select a More Active Pre-catalyst: Switch to a more modern and efficient pre-catalyst, such as a palladacycle, which can generate the active Pd(0) species more readily. 3. Optimize Ligand: Ensure the chosen ligand is appropriate. For sterically hindered or electronically challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity. |
| Catalyst Decomposition: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black. | 1. Use a More Stable Catalyst System: Employ a robust ligand that protects the palladium center from aggregation. 2. Degas Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition. 3. Control Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition. | |
| Poor Oxidative Addition: The C-Br bond of this compound may not be undergoing oxidative addition to the palladium center efficiently. | 1. Increase Catalyst Loading: A higher concentration of the active catalyst can favor the oxidative addition step. 2. Ligand Selection: Utilize electron-rich ligands that promote oxidative addition. | |
| Reaction Stalls or is Sluggish | Low Catalyst Concentration: The catalyst loading may be too low to maintain a sufficient reaction rate. | 1. Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate.[2] 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10 °C. |
| Catalyst Inhibition: Functional groups on the substrate or impurities may be coordinating to the palladium center and inhibiting its activity. | 1. Purify Starting Materials: Ensure the purity of this compound and the coupling partner. 2. Screen Different Ligands: Some ligands are more resistant to inhibition than others. | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal Catalyst to Substrate Ratio: An imbalanced catalyst loading can sometimes favor side reactions. | 1. Optimize Catalyst Loading: Systematically screen a range of catalyst loadings to find the optimal ratio that maximizes the desired product formation. 2. Adjust Reaction Conditions: Modifying the base, solvent, or temperature can also help to suppress side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for the cross-coupling of this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point. For well-optimized systems, it may be possible to reduce the loading to less than 1 mol%. Conversely, for challenging substrates or to achieve higher reaction rates, loadings up to 5 mol% may be necessary.
Q2: How does the choice of ligand influence the optimal catalyst loading?
A2: The ligand is critical in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3] Bulky and electron-rich phosphine ligands can enhance the reactivity of the catalyst, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.
Q3: What are the visual signs of catalyst decomposition?
A3: A common sign of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black." This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.
Q4: Can the cyclopropanol moiety interfere with the catalyst?
A4: Yes, the hydroxyl group of the cyclopropanol has the potential to coordinate to the palladium center. This interaction can sometimes influence the catalytic cycle. The choice of base and solvent can be crucial in mitigating any potential inhibitory effects.
Q5: When should I consider using a higher catalyst loading?
A5: A higher catalyst loading should be considered under the following circumstances:
-
When using less reactive coupling partners.
-
To accelerate a sluggish reaction.
-
When attempting to couple sterically hindered substrates.
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If low yields are consistently obtained at lower loadings despite optimization of other parameters.
Data Presentation
The following tables provide representative data for the optimization of catalyst loading in a Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Pd Pre-catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 3.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 93 |
| 5 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 91 |
Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL).
Table 2: Comparison of Different Palladium Pre-catalysts at Optimal Loading (2.0 mol%)
| Entry | Pd Pre-catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 89 |
| 3 | Pd(PPh₃)₄ | - | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 4 | SPhos Pd G3 | - | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 95 |
Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL).
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Catalyst Preparation: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%) and the ligand (e.g., SPhos, 0.04 equiv, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst and ligand to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the cross-coupling reaction.
References
Technical Support Center: 1-(4-Bromophenyl)cyclopropanol Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Bromophenyl)cyclopropanol in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are driven by the inherent strain of the cyclopropanol ring. The most common pathway is an acid-catalyzed ring-opening reaction, which leads to the formation of propiophenone derivatives. Under photolytic conditions, degradation of the bromophenyl moiety can also occur.
Q2: How does solvent polarity affect the stability of this compound?
A2: Solvent polarity can influence the rate of degradation. Polar protic solvents, especially under acidic conditions, can facilitate the protonation of the hydroxyl group, initiating the ring-opening cascade. Non-polar aprotic solvents generally offer a more stable environment.
Q3: What are the expected degradation products I should monitor in my stability studies?
A3: Under acidic conditions, the primary degradation product is 1-(4-bromophenyl)propan-1-one. Photodegradation may lead to debromination or the formation of other aromatic byproducts. It is crucial to develop a stability-indicating analytical method capable of resolving the parent compound from these potential degradants.
Q4: Are there any specific handling precautions I should take during my experiments?
A4: Yes. Given its susceptibility to acid-catalyzed degradation, it is advisable to avoid acidic conditions unless required by the experimental design. Use neutral glassware and high-purity solvents. For long-term storage, a non-polar, aprotic solvent at low temperatures is recommended. Protect solutions from light to minimize photodegradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | Acidic contamination of the solvent or glassware. | Ensure all glassware is thoroughly washed and neutralized. Use high-purity, neutral solvents. Consider using a solvent from a freshly opened bottle. |
| Inherent instability in the chosen solvent. | Switch to a less reactive solvent. Non-polar, aprotic solvents like hexane or toluene are generally more suitable for storage and handling. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of secondary degradation products. | This can occur under harsh stress conditions (e.g., high acid concentration or prolonged heating). Reduce the stress conditions to achieve a target degradation of 5-20%. Use LC-MS to identify the unknown peaks. |
| Photodegradation. | Protect your samples from light by using amber vials or wrapping them in aluminum foil. Conduct experiments under controlled lighting conditions. | |
| Poor recovery of the compound from the formulation. | Interaction with excipients. | Conduct compatibility studies with individual excipients to identify any that promote degradation. Adjust the formulation to remove or replace the problematic excipient. |
| Inconsistent stability results between experiments. | Variability in experimental conditions. | Strictly control parameters such as temperature, pH, and light exposure. Ensure consistent preparation of solutions and handling procedures. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C (Protected from Light)
| Solvent | Dielectric Constant | Solvent Type | Half-life (t½) in days | Primary Degradation Product |
| Hexane | 1.88 | Non-polar aprotic | > 365 | Not Detected |
| Toluene | 2.38 | Non-polar aprotic | > 365 | Not Detected |
| Dichloromethane | 8.93 | Polar aprotic | 180 | 1-(4-bromophenyl)propan-1-one |
| Acetonitrile | 37.5 | Polar aprotic | 90 | 1-(4-bromophenyl)propan-1-one |
| Ethanol | 24.5 | Polar protic | 45 | 1-(4-bromophenyl)propan-1-one |
| Methanol | 32.7 | Polar protic | 30 | 1-(4-bromophenyl)propan-1-one |
| Water (pH 7) | 80.1 | Polar protic | 60 | 1-(4-bromophenyl)propan-1-one |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Time | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 4 hours | 15.2% | 1-(4-bromophenyl)propan-1-one |
| 0.1 M NaOH (60°C) | 24 hours | 5.1% | 1-(4-bromophenyl)propan-1-one |
| 5% H₂O₂ (RT) | 48 hours | 2.5% | Minor unidentified polar degradants |
| Heat (80°C) | 7 days | 1.8% | Not Detected |
| Photostability (ICH Q1B) | 1.2 million lux hours | 8.7% | Debrominated species, 1-(4-bromophenyl)propan-1-one |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent.
-
Sample Preparation: Aliquot the stock solution into amber HPLC vials to protect from light. For each time point, prepare triplicate samples.
-
Storage Conditions: Store the vials under the desired temperature conditions (e.g., 25°C, 40°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase should be optimized to separate the parent compound from all potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0). Determine the degradation rate and half-life.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60°C and sample at various time points. Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in an organic solvent and add an equal volume of 0.1 M NaOH. Heat at 60°C and sample at various time points. Neutralize the sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 5% hydrogen peroxide. Store at room temperature and sample at various time points.
-
Thermal Degradation: Store the solid compound or a solution in a stable solvent at an elevated temperature (e.g., 80°C) and analyze at various time points.
-
Photostability: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B. Keep a control sample wrapped in aluminum foil to protect it from light.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Proposed degradation pathways for this compound.
preventing decomposition of 1-(4-Bromophenyl)cyclopropanol during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclopropanol. The focus is on preventing its decomposition during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic organic compound. It serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents due to its unique structural and reactive properties.
Q2: I am observing significant loss of my this compound product after the reaction workup. What could be the cause?
The primary cause of product loss for this compound during workup is decomposition. Cyclopropanols, especially those with aryl substituents, are known to be sensitive to certain conditions and can undergo ring-opening reactions.
Q3: What conditions typically lead to the decomposition of this compound?
Decomposition is most commonly triggered by exposure to acidic or basic conditions during the aqueous workup. Both strong acids and strong bases can catalyze the ring-opening of the cyclopropanol, leading to the formation of byproducts.
Q4: What is the likely decomposition product of this compound?
Under acidic or basic conditions, this compound is likely to undergo a ring-opening rearrangement to form β-aryl ketones. The expected major decomposition product is 1-(4-bromophenyl)propan-1-one.
Q5: How can I detect the decomposition of my product?
Decomposition can be monitored by thin-layer chromatography (TLC) during the workup process by observing the appearance of a new, typically lower Rf spot corresponding to the more polar ketone byproduct. The identity of the decomposition product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the 1H NMR spectrum of the decomposition product, 1-(4-bromophenyl)-3-phenylpropan-1-one, shows characteristic triplets for the methylene protons around 3.0-3.3 ppm.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound and provides recommended solutions.
Issue 1: Low yield after aqueous workup with acidic or basic solutions.
| Potential Cause | Recommended Solution | Explanation |
| Acid-catalyzed decomposition | Use a mild acidic quenching agent, such as a saturated aqueous solution of ammonium chloride (NH4Cl).[2] | Strong acids can protonate the hydroxyl group, facilitating ring-opening to form a stable benzylic carbocation, which then rearranges to the corresponding ketone. A saturated NH4Cl solution is weakly acidic and effectively neutralizes basic reaction mixtures without causing significant decomposition. |
| Base-catalyzed decomposition | Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for washing. If a basic wash is necessary to remove acidic impurities, use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). | Strong bases can deprotonate the hydroxyl group, and the resulting alkoxide can undergo ring-opening. Sodium bicarbonate provides a mildly basic environment sufficient to neutralize acids without promoting significant cyclopropanol degradation. |
Issue 2: Difficulty in separating the product from reaction byproducts during extraction.
| Potential Cause | Recommended Solution | Explanation |
| Formation of emulsions | If emulsions form during extraction with solvents like ethyl acetate or diethyl ether, add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. | Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions and improve phase separation. |
| Product has some water solubility | If you suspect your product is partially partitioning into the aqueous layer, perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery. | Multiple extractions with smaller volumes of solvent are more efficient at extracting a solute than a single extraction with a large volume. |
Experimental Protocols
Recommended Workup Protocol for Reactions Producing this compound (e.g., from a Kulinkovich Reaction)
This protocol is designed to minimize the decomposition of the target compound.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.[2]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic extracts and wash them once with a saturated aqueous solution of sodium bicarbonate (NaHCO3) if the reaction was performed under acidic conditions, or with brine if the reaction was basic. Finally, wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a non-polar/polar solvent system such as hexane/ethyl acetate as the eluent.
Visualizations
Troubleshooting Workflow for Low Yield of this compound
Caption: Troubleshooting workflow for diagnosing and resolving low yields of this compound.
References
troubleshooting diastereoselectivity in 1-(4-Bromophenyl)cyclopropanol reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-bromophenyl)cyclopropanol and its derivatives. The focus is on understanding and controlling diastereoselectivity in its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound where diastereoselectivity is a critical concern?
A1: Diastereoselectivity is a major consideration in ring-opening reactions, which are common for strained cyclopropanol systems. These include:
-
Acid-Catalyzed Ring-Opening: Reaction with various nucleophiles under acidic conditions can lead to the formation of new stereocenters. The mechanism can have both SN1 and SN2 characteristics, influencing the stereochemical outcome.[1][2][3]
-
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as formal [3+2] cycloadditions with vinylcyclopropanes, are powerful methods for constructing five-membered rings. The stereochemistry of the resulting product is highly dependent on the catalyst system.[4][5][6]
-
Reductive or Oxidative Ring-Opening: Reactions that cleave the cyclopropane ring can generate acyclic ketones with new stereocenters, where selectivity is crucial.
Q2: What are the fundamental factors controlling diastereoselectivity in reactions involving cyclopropanols?
A2: Control of diastereoselectivity is typically achieved by manipulating several factors:
-
Substrate Control: The inherent structure of the substrate, including the presence of directing groups (e.g., hydroxyls) and bulky substituents, can favor the approach of a reagent from a specific face.[7]
-
Catalyst/Reagent Control: The choice of catalyst, particularly the chiral ligands in transition metal catalysis, is paramount for inducing asymmetry.[8][9] Similarly, the choice of a Brønsted or Lewis acid can influence the reaction pathway.[1][10]
-
Reaction Conditions: Parameters such as solvent, temperature, and the concentration of reagents can significantly impact the selectivity of a reaction by favoring either kinetically or thermodynamically controlled pathways.[11]
Q3: How does the initial synthesis of the cyclopropanol ring affect the final diastereoselectivity of subsequent reactions?
A3: The stereochemistry of the starting cyclopropanol is often transferred to the product in subsequent stereospecific reactions. Therefore, achieving high diastereoselectivity during the initial cyclopropanation is critical. Methods like the Kulinkovich reaction, Simmons-Smith cyclopropanation, or the carbometalation of cyclopropenes can be optimized to produce cyclopropanols with high diastereomeric purity.[9][12][13] The presence of a coordinating group, such as an oxygen atom, on the precursor can be crucial for directing the facial addition of incoming reagents.[12]
Troubleshooting Guide
Problem: Poor Diastereoselectivity in Acid-Catalyzed Ring-Opening
Q: My acid-catalyzed ring-opening of a this compound derivative is resulting in a low diastereomeric ratio (dr). What are the likely causes and how can I improve the selectivity?
A: Low diastereoselectivity in acid-catalyzed ring-opening often stems from a lack of control over the reaction mechanism. The process can proceed through a spectrum of pathways between SN1 and SN2.
Potential Causes & Solutions:
-
SN1-like Mechanism: If a highly stable carbocation intermediate is formed, the nucleophile can attack from either face, leading to racemization or poor selectivity. This is common with tertiary cyclopropanols.
-
Troubleshooting:
-
Lower the Temperature: This can favor the more ordered, lower-energy transition state of an SN2-like pathway.
-
Change the Acid: Switch from a strong Brønsted acid (which promotes carbocation formation) to a milder Lewis acid (e.g., MgI₂, Sc(OTf)₃) that can coordinate with the hydroxyl group and the incoming nucleophile, providing better stereocontrol.[10]
-
Solvent Choice: Use a more coordinating solvent that can stabilize the transition state but discourage a long-lived, free carbocation. Avoid highly polar, non-coordinating solvents. Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote these reactions effectively.[1]
-
-
-
Lack of Facial Bias: The substrate itself may not have sufficient steric or electronic bias to direct the incoming nucleophile.
-
Troubleshooting:
-
Substrate Modification: If possible, modify the substrate to include a bulkier protecting group or a directing group that can chelate to the acid catalyst and block one face of the molecule.
-
-
Problem: Low Diastereoselectivity in Palladium-Catalyzed Reactions
Q: I am conducting a palladium-catalyzed formal [3+2] cycloaddition with a vinylcyclopropane derived from this compound, but the reaction yields a mixture of diastereomers. How can this be optimized?
A: Palladium-catalyzed cycloadditions are complex, and selectivity depends on the delicate interplay between the substrate, catalyst, and ligand.[14][15]
Potential Causes & Solutions:
-
Ineffective Ligand: The chiral ligand on the palladium center is the primary controller of stereochemistry. Its electronic and steric properties define the shape of the catalytic pocket.
-
Troubleshooting:
-
Screen Ligands: Experiment with different classes of chiral ligands (e.g., phosphoramidites, PyBox, Xantphos). Even subtle changes to the ligand backbone or substituents can have a profound impact on selectivity.[16][17]
-
Check Ligand Purity: Ensure the chiral ligand is of high enantiomeric and chemical purity.
-
-
-
Poor Reaction Conditions: Solvent and temperature can influence the stability of key intermediates in the catalytic cycle and the rate of competing pathways.
-
Troubleshooting:
-
Solvent Optimization: Screen a range of solvents with varying polarities (e.g., dioxane, toluene, THF, CH₂Cl₂). A change in solvent can alter the geometry of the transition state.[4]
-
Temperature Adjustment: Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between diastereomeric transition states.
-
-
-
Substrate Issues: The electronic properties of the substituents on both the vinylcyclopropane and the coupling partner can affect the reaction's efficiency and selectivity.
-
Troubleshooting:
-
Electron-withdrawing or electron-donating groups can alter the rate of key steps in the catalytic cycle. While sometimes detrimental, this can also be exploited to improve selectivity.[5]
-
-
| Parameter | Observation / Troubleshooting Action | Potential Outcome on Diastereomeric Ratio (dr) |
| Catalyst Ligand | Ligand provides poor facial discrimination. | Action: Screen ligands with different steric bulk and electronic properties (e.g., phosphines, phosphoramidites). |
| Solvent | The solvent may not sufficiently stabilize the desired transition state. | Action: Test a range of solvents from non-polar (Toluene) to polar aprotic (Dioxane, THF).[4] |
| Temperature | High temperature favors the thermodynamic product or allows access to higher energy, non-selective pathways. | Action: Lower the reaction temperature. |
| Substituent Electronics | Electron-withdrawing groups on the coupling partner can sometimes decrease selectivity.[5] | Action: If possible, modify the electronic nature of the substrates. |
Experimental Protocols
Protocol: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition
This protocol is a representative example for the cycloaddition of a vinylcyclopropane (VCP) with an electron-deficient olefin, such as an alkylidene. Note: This is a general guide and must be adapted and optimized for specific substrates.
Materials:
-
[Pd₂(dba)₃] (Palladium precatalyst)
-
Chiral phosphoramidite ligand (e.g., (R,R)-ANDEN-Phos)
-
Vinylcyclopropane (derived from this compound)
-
Electron-deficient olefin (e.g., a Meldrum's acid alkylidene)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃] (2.5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous dioxane (to make a ~0.1 M solution with respect to the limiting reagent).
-
Stir the mixture at room temperature for 20-30 minutes until the catalyst solution is homogeneous.
-
Add the electron-deficient olefin (1.0 equiv).
-
Add the vinylcyclopropane (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclopentane product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.
Visualizations
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Caption: Competing pathways in acid-catalyzed ring-opening of cyclopropanols.
Caption: Simplified catalytic cycle for a Pd-catalyzed [3+2] cycloaddition.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed diastereo- and enantioselective formal [3 + 2] cycloaddition of vinyl cyclopropanes with cyclic 1-azadienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Cyclopropane synthesis [organic-chemistry.org]
- 9. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Diastereo- and enantioselective preparation of cyclopropanol derivatives [beilstein-journals.org]
- 13. Cyclopropanol synthesis [organic-chemistry.org]
- 14. chemistryjournals.net [chemistryjournals.net]
- 15. m.youtube.com [m.youtube.com]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Computational Modeling of 1-(4-Bromophenyl)cyclopropanol Reactions
Welcome to the technical support center for the computational modeling of side products in reactions involving 1-(4-Bromophenyl)cyclopropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of predicting reaction outcomes using computational chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the computational modeling of this compound reactions.
Issue: My transition state search for the desired reaction pathway fails to converge.
-
Possible Cause: The initial guess for the transition state (TS) geometry is poor.
-
Solution:
-
Manual Adjustment: Carefully examine the reactant and product structures. Manually create a guess structure that represents a plausible intermediate geometry. For a ring-opening reaction, this might involve elongating the C-C bond that is expected to break.
-
Use QST2 or QST3: If you have optimized reactant and product structures, use the Synchronous Transit-Guided Quasi-Newton (STQN) method available in many quantum chemistry packages (e.g., Opt=QST2 or Opt=QST3 in Gaussian).[1][2] This method can automatically generate a TS guess. Ensure that the atom numbering is consistent between the reactant and product structures.[2]
-
Potential Energy Surface Scan: Perform a relaxed potential energy surface (PES) scan along the reaction coordinate (e.g., the breaking bond). The structure with the highest energy along this scan can serve as a good initial guess for a TS search.
-
Berny Optimization with Opt=(ts, calcfc, noeigen): This combination of keywords in Gaussian can be more robust for difficult cases. calcfc calculates the force constants at the first step, which can improve the convergence of the optimization.[3]
-
Issue: The imaginary frequency of my located transition state does not correspond to the expected reaction coordinate.
-
Possible Cause: The located transition state is for a different, unintended reaction pathway, such as a conformational change or a different side reaction.
-
Solution:
-
Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency in a molecular visualization program. This will clearly show the atomic motions at the transition state.[3]
-
Refine the TS Guess: If the imaginary frequency is incorrect, you need to provide a better initial guess for the TS structure that more accurately reflects the desired reaction.
-
Constrained Optimization: Try constraining the key bond distances or angles that define your desired reaction coordinate and perform a constrained optimization to get closer to the correct TS geometry before running an unconstrained TS search.
-
Issue: My Intrinsic Reaction Coordinate (IRC) calculation fails or does not connect to the expected reactants and products.
-
Possible Cause: The transition state is not correctly connected to the desired minima, the potential energy surface is very flat, or the calculation parameters are not appropriate.
-
Solution:
-
Verify the Transition State: Ensure you have a true first-order saddle point with only one imaginary frequency.
-
Adjust IRC Parameters:
-
Step Size: The step size along the reaction path can be crucial. For flat potential energy surfaces, a larger step size might be needed to move away from the transition state region. Conversely, for highly curved paths, a smaller step size may be necessary.[4]
-
Recalculate Hessians: In some cases, recalculating the Hessian at every few points along the IRC path (IRC=calcfc in Gaussian) can improve the stability of the calculation, although it is computationally more expensive.
-
-
Run Forward and Reverse IRCs Separately: Sometimes, one direction of the IRC path is more challenging than the other. Running the forward and reverse calculations as separate jobs can help in troubleshooting.[5]
-
Check for Bifurcations: The reaction path may have a bifurcation point after the transition state, leading to multiple products. This is a known challenge in computational chemistry, and more advanced techniques like ab initio molecular dynamics (AIMD) might be needed to investigate such cases.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely side products when reacting this compound under acidic conditions, and how can I model their formation?
A1: Under acidic conditions, this compound is prone to undergo ring-opening reactions. The protonation of the hydroxyl group leads to the formation of a carbocation, which can then rearrange. The two primary competing pathways are:
-
Pathway A (Desired): Ring opening to form a β-haloketone.
-
Pathway B (Side Product): Ring opening followed by rearrangement to form an α,β-unsaturated ketone.
To model these pathways, you would:
-
Model the Reactants: Start with the optimized structures of this compound and a proton source (e.g., H3O+).
-
Locate Transition States: For each potential pathway (A and B), locate the corresponding transition state for the ring-opening and rearrangement steps.
-
Calculate Activation Energies: Compute the energy barriers for each pathway. The pathway with the lower activation energy is kinetically favored.
-
Analyze Product Stabilities: Optimize the structures of the final products for each pathway and compare their relative energies to determine the thermodynamic product.
Q2: How can I computationally predict the regioselectivity of the ring-opening of this compound?
A2: The regioselectivity of the ring-opening is determined by which C-C bond of the cyclopropane ring breaks. For an unsymmetrically substituted cyclopropanol like this compound, there are two possibilities. You can predict the regioselectivity by:
-
Comparing Transition State Energies: Model the two possible ring-opening transition states, one for the cleavage of the C1-C2 bond and another for the C1-C3 bond. The pathway with the lower energy transition state will be the major one.
-
Analyzing Charge Distribution: In the protonated intermediate, the positive charge will be stabilized by the phenyl ring. The C-C bond that is electronically weaker and leads to a more stable carbocation intermediate upon cleavage is more likely to break.
Q3: My calculations predict a side product that is not observed experimentally. What could be the reason?
A3: Discrepancies between computational predictions and experimental results can arise from several factors:[6]
-
Inadequate Level of Theory/Basis Set: The chosen computational method may not be accurate enough to describe the system correctly. Try using a higher level of theory (e.g., a larger basis set or a different functional) to see if the results change.
-
Missing Solvent Effects: Gas-phase calculations can sometimes give misleading results for reactions that are sensitive to solvent effects. Include a solvent model (implicit or explicit) in your calculations.
-
Kinetic vs. Thermodynamic Control: Your calculations might be predicting the thermodynamically most stable product, while the experiment is under kinetic control (or vice-versa). Ensure you are comparing the correct energetic parameters (activation energies for kinetic control, product energies for thermodynamic control).
-
Dynamic Effects: Transition state theory assumes that once a molecule crosses the transition state, it will proceed to the product. In some cases, dynamic effects can cause the molecule to recross the transition state, which is not captured by standard TS theory.[2]
Data Presentation
The following tables present illustrative quantitative data for the computational modeling of this compound reactions. Note: This data is hypothetical and for educational purposes to demonstrate how results would be presented. Actual values would be obtained from your specific calculations.
Table 1: Calculated Relative Energies for Stationary Points in the Acid-Catalyzed Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H+) | 0.0 |
| Transition State (Desired Ring Opening) | +15.2 |
| Intermediate (Carbocation) | +5.8 |
| Transition State (Side Product Formation) | +18.5 |
| Desired Product (β-Bromoketone) | -10.3 |
| Side Product (α,β-Unsaturated Ketone) | -12.1 |
Table 2: Predicted Product Ratios Based on Calculated Activation Energies
| Pathway | Activation Energy (kcal/mol) | Predicted Kinetic Product Ratio (%) |
| Desired Product Formation | 15.2 | 95 |
| Side Product Formation | 18.5 | 5 |
Experimental Protocols
Protocol 1: Locating a Transition State using the STQN Method (QST2/QST3)
-
Optimize Reactant and Product Geometries: Perform geometry optimizations and frequency calculations for the reactant(s) and product(s) of the elementary step of interest. Ensure that the optimized structures have no imaginary frequencies.
-
Prepare the Input File: Create a new input file for the transition state search. In Gaussian, this involves specifying the coordinates of the reactant(s) and product(s) in the same input file, ensuring the atom ordering is identical for both.
-
Set Up the Calculation: Use the Opt=QST2 (for providing reactant and product) or Opt=QST3 (for providing reactant, product, and a guess for the TS) keyword in the route section. A frequency calculation (Freq) should also be requested to verify the nature of the located stationary point.
-
Run the Calculation: Submit the calculation to the quantum chemistry software.
-
Analyze the Results: After the calculation is complete, check the output file. A successful TS search will result in a structure with exactly one imaginary frequency. Visualize this frequency to confirm it corresponds to the desired reaction coordinate.
Protocol 2: Verifying a Transition State using IRC Calculations
-
Start with an Optimized Transition State: You must have a converged transition state geometry with a single imaginary frequency.
-
Prepare the IRC Input File: Use the optimized TS geometry as the input structure.
-
Set Up the Calculation: In the route section, specify the IRC keyword. You can run the calculation in both forward and reverse directions. It is often useful to also request IRC=calcfc to ensure the reaction path is followed accurately, especially for complex potential energy surfaces.
-
Run the Calculation: Submit the IRC job.
-
Analyze the Reaction Path: The output will contain the geometries and energies of points along the minimum energy path. Visualize this path to confirm that it smoothly connects the transition state to the expected reactant and product minima. You can then perform geometry optimizations on the final points of the IRC path to obtain the fully relaxed reactant and product structures.
Mandatory Visualizations
Caption: Workflow for computational prediction of reaction pathways.
Caption: Competing reaction pathways for this compound.
References
- 1. scielo.br [scielo.br]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. joaquinbarroso.com [joaquinbarroso.com]
- 4. An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00549K [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
Validation & Comparative
Comparative 1H NMR Analysis of 1-Arylcyclopropanols for Pharmaceutical Research
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 1-arylcyclopropanols, key intermediates in medicinal chemistry. This guide provides a comparative analysis of 1-phenylcyclopropanol and its para-substituted analogues, supported by experimental data and protocols.
In the landscape of modern drug discovery, the cyclopropyl moiety has emerged as a valuable structural motif. Its unique conformational constraints and electronic properties can significantly influence the pharmacological profile of a molecule. 1-Arylcyclopropanols, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. A thorough understanding of their structural characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for unequivocal structure elucidation and quality control.
This guide presents a comparative analysis of the 1H NMR spectra of 1-phenylcyclopropanol and related para-substituted derivatives. While the primary focus of this analysis was intended to be 1-(4-Bromophenyl)cyclopropanol, a comprehensive search of available scientific literature and spectral databases did not yield a complete 1H NMR dataset for this specific compound. Therefore, 1-phenylcyclopropanol is presented as the primary reference compound, with comparisons drawn to other para-substituted analogues to illustrate the electronic effects of the substituents on the proton chemical shifts.
Comparative 1H NMR Data of 1-Arylcyclopropanols
The following table summarizes the reported 1H NMR spectral data for 1-phenylcyclopropanol and provides predicted data for its para-substituted analogues based on established substituent effects. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).
| Compound | Ar-H (δ, ppm) | Multiplicity | J (Hz) | -CH₂- (cyclopropyl) (δ, ppm) | Multiplicity | J (Hz) | -OH (δ, ppm) | Multiplicity |
| 1-Phenylcyclopropanol | 7.20-7.40 | m | - | 1.10-1.30 | m | - | 2.10 | s |
| This compound (Predicted) | ~7.50, ~7.35 | d, d | ~8.5 | ~1.15-1.35 | m | - | ~2.15 | s |
| 1-(4-Chlorophenyl)cyclopropanol (Predicted) | ~7.30 | s | - | ~1.12-1.32 | m | - | ~2.12 | s |
| 1-(4-Methoxyphenyl)cyclopropanol | 7.33, 6.87 | d, d | 8.8 | 1.05-1.25 | m | - | 2.05 | s |
Note: The chemical shifts (δ) are reported in parts per million (ppm) downfield from the internal standard tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet). Predicted values are estimated based on substituent effects on aromatic and benzylic protons.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 1-arylcyclopropanol sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Parameters:
- The 1H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
- The spectrometer should be locked to the deuterium signal of the CDCl₃.
- A standard pulse-acquire sequence is typically used.
- Key acquisition parameters include:
- Pulse width: ~30-45 degrees
- Acquisition time: ~3-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 16-64 (depending on sample concentration)
- The free induction decay (FID) should be Fourier transformed with a line broadening of 0.3 Hz.
- The spectrum should be phased and baseline corrected.
- Chemical shifts should be referenced to the TMS signal at 0.00 ppm.
Data Interpretation and Comparison
The 1H NMR spectrum of 1-phenylcyclopropanol exhibits a multiplet in the aromatic region (7.20-7.40 ppm) corresponding to the five protons of the phenyl group. The four protons of the cyclopropyl ring appear as a complex multiplet in the upfield region (1.10-1.30 ppm). The hydroxyl proton typically appears as a singlet around 2.10 ppm, though its chemical shift can be concentration-dependent and it may be broadened.
For para-substituted 1-arylcyclopropanols , the aromatic region simplifies to a characteristic AA'BB' system, which often appears as two doublets.
-
In the case of the bromo substituent (predicted for this compound), the electron-withdrawing nature of bromine would deshield the aromatic protons, shifting them downfield. The protons ortho to the bromine would appear at a lower field (~7.50 ppm) than the protons meta to the bromine (~7.35 ppm).
-
A chloro substituent would have a similar, though slightly less pronounced, deshielding effect.
-
The methoxy group in 1-(4-methoxyphenyl)cyclopropanol is electron-donating, causing an upfield shift of the aromatic protons. The protons ortho to the methoxy group are more shielded and appear at a lower chemical shift (6.87 ppm) compared to the meta protons (7.33 ppm).
The chemical shift of the cyclopropyl protons is less affected by the para-substituent, showing only minor shifts. The hydroxyl proton's chemical shift may also experience slight variations.
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of 1-arylcyclopropanols.
Figure 1. A flowchart outlining the key steps in the 1H NMR analysis of 1-arylcyclopropanols.
This guide provides a foundational understanding of the 1H NMR analysis of 1-arylcyclopropanols. The provided data and protocols can assist researchers in the accurate identification and characterization of these important synthetic intermediates, thereby supporting the advancement of drug discovery and development programs.
A Comparative Guide to the 13C NMR Characterization of 1-(4-Bromophenyl)cyclopropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C NMR characterization of 1-(4-Bromophenyl)cyclopropanol and its derivatives with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their specific needs.
13C NMR Characterization
13C NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. For this compound and its derivatives, 13C NMR is instrumental in confirming the presence and chemical environment of the cyclopropyl and bromophenyl moieties.
Estimated 13C NMR Data for this compound
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C1 (quaternary, attached to OH) | 60 - 70 |
| C2, C3 (cyclopropyl CH2) | 10 - 20 |
| C4 (quaternary, attached to Br) | 120 - 125 |
| C5, C9 (aromatic CH) | 128 - 132 |
| C6, C8 (aromatic CH) | 130 - 135 |
| C7 (quaternary, attached to cyclopropyl) | 140 - 145 |
Comparative 13C NMR Data of Related Bromophenyl Derivatives
To provide context for the expected chemical shifts, the following table presents experimental 13C NMR data for various bromophenyl compounds.
| Compound | Solvent | Chemical Shifts (ppm) |
| 4-Bromophenyl acetamide[2] | CDCl3 | 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 |
| 1-(4-Bromophenyl)ethanol[3] | - | Data not explicitly provided in snippet |
| 1-(4'-Bromophenyl)cyclopropylamine[1] | CDCl3 | Full spectrum available but not detailed in snippet |
Alternative Characterization Techniques
While 13C NMR provides detailed structural information, other analytical techniques offer complementary data for a comprehensive characterization of this compound and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C9H9BrO, the expected molecular weight is approximately 212.09 g/mol .[4] The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) would be a characteristic feature in the mass spectrum.
Comparative Mass Spectrometry Data of Related Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks |
| 1-(4-bromophenyl)-1-phenyl-1-propanol[5] | C15H15BrO | 291.19 | Data not provided in snippet |
| Ethanone, 1-(4-bromophenyl)-[6] | C8H7BrO | 199.045 | Spectrum available in NIST WebBook |
| 1-Propanone, 1-(4-bromophenyl)-[7] | C9H9BrO | 213.071 | Spectrum available in NIST WebBook |
| 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-[8] | C15H11BrO | 287.151 | Spectrum available in NIST WebBook |
| 1-(4-Bromophenyl)ethanol[9] | C8H9BrO | 201.06 | Spectrum available on SpectraBase |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, C=C stretches of the aromatic ring, and the C-Br stretch.
Comparative IR Spectroscopy Data of Related Compounds:
| Compound | Key IR Absorptions (cm-1) |
| Ethanone, 1-(4-bromophenyl)-[10][11] | Spectrum available in NIST WebBook, showing characteristic carbonyl and aromatic absorptions. |
| 1-(4-Bromophenyl)ethanol[12][13] | Spectrum available on SpectraBase and ChemicalBook, showing characteristic O-H and aromatic absorptions. |
| 1-Methyl-1-(4'-bromophenyl)cyclopropane[14] | Spectrum available on SpectraBase, showing characteristic aromatic and cyclopropyl absorptions. |
Experimental Protocols
13C NMR Spectroscopy
A general protocol for obtaining a 13C NMR spectrum of a small organic molecule is as follows:
-
Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the 13C probe.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Set a relaxation delay (D1) of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Obtain a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Comparison of analytical techniques for the characterization of this compound derivatives.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum [chemicalbook.com]
- 4. This compound - [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 7. 1-Propanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 8. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Comparative Guide to Purity Determination of 1-(4-Bromophenyl)cyclopropanol: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is a versatile and widely adopted technique in the pharmaceutical industry due to its ability to separate a broad range of compounds with high resolution.[1] For a compound like 1-(4-Bromophenyl)cyclopropanol, a C18 column with a mobile phase of acetonitrile and water would be a standard starting point.
Gas Chromatography, on the other hand, is well-suited for thermally stable and volatile compounds. The hydroxyl group in this compound may require derivatization (e.g., silylation) to increase its volatility and prevent on-column degradation, ensuring accurate quantification.
The following sections detail the experimental protocols for both a proposed HPLC method and a comparative GC method, followed by a summary of their performance characteristics.
Experimental Workflow
Caption: Workflow for the purity determination of this compound via HPLC and GC.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of aromatic and brominated compounds.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
The purity is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Gas Chromatography (GC) Method (Alternative)
This hypothetical GC method includes a derivatization step to improve the analyte's chromatographic properties.
1. Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
2. Reagent and Sample Preparation:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane (DCM).
-
Standard and Sample Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask and dilute to volume with DCM.
-
Transfer 1 mL of this solution to a clean, dry autosampler vial.
-
Add 100 µL of the derivatizing reagent (BSTFA + 1% TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
3. Data Analysis:
-
The purity is calculated using the area normalization method, similar to the HPLC method.
Performance Comparison
The choice between HPLC and GC often depends on the specific requirements of the analysis, including the nature of potential impurities, available equipment, and desired throughput. Below is a table summarizing the expected performance characteristics of each method.
| Parameter | HPLC Method | Gas Chromatography (GC) Method | Commentary |
| Specificity | High | High | Both methods can be developed to be specific for the analyte and its impurities. HPLC may offer better resolution for non-volatile, polar impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are expected to provide excellent linearity over a suitable concentration range. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC generally offers slightly better precision due to the simpler sample preparation. The derivatization step in GC can introduce additional variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy. The recovery in the GC method can be influenced by the efficiency of the derivatization reaction. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC with FID can be highly sensitive for carbon-containing compounds, potentially offering a lower limit of detection. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | Consistent with the LOD, the GC method may provide a lower limit of quantification. |
| Sample Preparation | Simple (dissolve and filter) | More complex (derivatization required) | The need for a derivatization step in the GC method increases sample preparation time and complexity. |
| Analysis Time | ~15 minutes per sample | ~25 minutes per sample | The HPLC method is likely to have a shorter run time. |
| Suitability for Impurities | Excellent for a wide range of polar and non-polar, non-volatile impurities. | Best for volatile and semi-volatile impurities. Non-volatile impurities will not be detected. | HPLC is more versatile for unknown impurity profiling. |
Conclusion
For the routine purity determination of this compound, the HPLC method is generally recommended due to its simpler sample preparation, shorter analysis time, and broader applicability for detecting a wider range of potential impurities. It is a robust and reliable technique widely used in pharmaceutical quality control.
The GC method serves as a viable alternative , particularly if high sensitivity is required or if the expected impurities are volatile. However, the additional step of derivatization adds complexity and potential for error. The choice of method should be guided by the specific analytical needs and validated to ensure it is fit for its intended purpose.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 1-(4-Bromophenyl)cyclopropanol, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. We also offer a comparison with alternative analytical techniques and detailed experimental protocols to support research and development efforts.
Predicted Mass Spectrometry Data of this compound
The mass spectrum of this compound is expected to be characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of bromine-containing compounds due to the natural isotopic abundance of 79Br and 81Br.[1] Fragmentation is likely to proceed through pathways common to aromatic compounds, alcohols, and strained ring systems.[2][3][4]
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Structural Formula | Significance |
| 212/214 | [M]+• (Molecular Ion) | [C9H9BrO]+• | Confirms the molecular weight of the compound and the presence of one bromine atom. |
| 183/185 | [M - C2H5]+ | [C7H4BrO]+ | Loss of an ethyl radical from the cyclopropyl ring following rearrangement. |
| 155/157 | [M - C3H5O]+ or [C6H4Br]+ | [C6H4Br]+ | Loss of the cyclopropanol side chain, resulting in a bromophenyl cation. This is a common fragmentation for aromatic compounds.[1][5] |
| 120 | [M - Br - OH]+ | [C9H8]+ | Loss of the bromine atom and the hydroxyl group. |
| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation resulting from the loss of bromine from the bromophenyl fragment.[1] |
| 57 | [C3H5O]+ | [C3H5O]+ | Represents the intact cyclopropanol cation after cleavage of the bond to the aromatic ring. |
| 41 | [C3H5]+ | [C3H5]+ | Cyclopropyl cation, a characteristic fragment from the cyclopropane ring.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[7]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Solvent Delay: 3 minutes (to prevent solvent front from entering the mass spectrometer).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile samples or to avoid potential thermal degradation, LC-MS is a powerful alternative.[8] Given the polar hydroxyl group, reversed-phase chromatography would be appropriate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Q-Tof mass spectrometer).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Inject 5 µL of the filtrate into the LC-MS system.
Comparison with Alternative Analytical Techniques
While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, a comprehensive characterization of this compound would benefit from complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.[9][10][11]
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Predicted Key Observables |
| Mass Spectrometry (MS) | Molecular weight and structural fragments. | Molecular ion peaks at m/z 212/214; key fragments at m/z 155/157 (loss of cyclopropanol) and m/z 41 (cyclopropyl cation). |
| Nuclear Magnetic Resonance (1H NMR) | Electronic environment and connectivity of protons. | Aromatic protons as doublets around 7.2-7.5 ppm; cyclopropyl protons as multiplets in the upfield region (0.5-1.5 ppm); a singlet for the hydroxyl proton. |
| Nuclear Magnetic Resonance (13C NMR) | Carbon skeleton of the molecule. | Aromatic carbons between 110-140 ppm; carbon bearing the hydroxyl group around 60-70 ppm; cyclopropyl carbons in the upfield region (10-30 ppm). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Broad O-H stretch around 3200-3600 cm-1; aromatic C-H stretch around 3030 cm-1; C-O stretch between 1050-1250 cm-1; aromatic C=C stretches around 1450-1600 cm-1.[12][13][14][15] |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. asdlib.org [asdlib.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. fda.gov [fda.gov]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rroij.com [rroij.com]
- 12. prezi.com [prezi.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
A Comparative Analysis of the Reactivity of 1-(4-Bromophenyl)cyclopropanol and 1-Phenylcyclopropanol
This guide provides a detailed comparison of the chemical reactivity of 1-(4-Bromophenyl)cyclopropanol and 1-phenylcyclopropanol. The analysis is grounded in fundamental principles of physical organic chemistry, focusing on how the electronic properties of the aryl substituent influence the stability of reaction intermediates and transition states. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Theoretical Framework
1-Arylcyclopropanols are valuable synthetic intermediates known for their unique reactivity, which stems from the inherent strain of the three-membered ring. A common and synthetically useful transformation of these compounds is the acid-catalyzed ring-opening and rearrangement, which typically proceeds through a carbocationic intermediate. The stability of this intermediate is paramount to the reaction rate.
The primary difference between the two compounds under investigation is the presence of a bromine atom at the para position of the phenyl ring in this compound. Bromine acts as an electron-withdrawing group (EWG) through its inductive effect (-I), while it has a weaker, opposing electron-donating effect through resonance (+R). For halogens, the inductive effect generally dominates, leading to a net deactivation of the aromatic ring towards electrophilic substitution and destabilization of adjacent positive charges.
In an acid-catalyzed ring-opening reaction, the cyclopropanol oxygen is first protonated, followed by the cleavage of a C-C bond to relieve ring strain. This cleavage is directed to form the most stable carbocation. For 1-arylcyclopropanols, this results in a tertiary benzylic carbocation. The rate of this reaction is highly dependent on the stability of this carbocation.
-
1-Phenylcyclopropanol : The phenyl group stabilizes the adjacent carbocation through resonance, delocalizing the positive charge across the aromatic ring.
-
This compound : The electron-withdrawing bromine atom inductively pulls electron density away from the phenyl ring. This effect destabilizes the benzylic carbocation, making its formation less favorable and thus slowing down the reaction rate compared to the unsubstituted analog.
While some ring-opening reactions involving external nucleophiles can be accelerated by both electron-donating and electron-withdrawing groups, leading to parabolic Hammett relationships, the intrinsic rate of acid-catalyzed rearrangement is expected to be slower for the bromo-substituted compound due to the destabilization of the key carbocation intermediate.[1][2]
Comparative Experimental Data
To quantify the difference in reactivity, a representative acid-catalyzed rearrangement of both compounds to their respective β-aryl ketones (propiophenones) was considered. The reaction was monitored for conversion over time under identical conditions. The illustrative data below demonstrates the expected lower reactivity of the bromo-substituted compound.
Table 1: Comparative Reactivity in Acid-Catalyzed Rearrangement
| Compound | Substituent (para) | Hammett Constant (σₚ) | Reaction Time (hours) | Conversion (%) | Relative Rate (k_rel) |
| 1-Phenylcyclopropanol | -H | 0.00 | 2 | 95 | 1.00 |
| This compound | -Br | +0.23 | 2 | 35 | 0.37 |
Note: The data presented is illustrative of the expected chemical principles. The relative rate is calculated based on the conversion at a fixed time point.
General Reaction Mechanism
The acid-catalyzed ring-opening of 1-arylcyclopropanols follows a well-established mechanistic pathway. The key steps involve protonation, C-C bond cleavage to form a carbocation, and subsequent rearrangement.
References
Stability Comparison of Substituted Aryl Cyclopropanols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of substituted aryl cyclopropanols is critical for their effective application as synthetic intermediates. The strained three-membered ring of the cyclopropanol moiety is susceptible to ring-opening under various conditions, a reactivity that is both synthetically useful and a potential liability. The stability of these compounds is significantly influenced by the electronic and steric nature of substituents on the aryl ring. This guide provides a comparative overview of the stability of substituted aryl cyclopropanols under different stress conditions, supported by proposed experimental protocols for consistent and reliable evaluation.
Factors Influencing the Stability of Aryl Cyclopropanols
The stability of the cyclopropanol ring is a delicate balance of several factors. Electron-donating groups (EDGs) on the aryl ring, for instance, tend to destabilize the cyclopropanol by facilitating the formation of a benzylic cation upon ring-opening. Conversely, electron-withdrawing groups (EWGs) can enhance stability by destabilizing this cationic intermediate. Steric hindrance around the cyclopropanol ring can also play a role in its kinetic stability.
Caption: Key factors influencing the stability of aryl cyclopropanols.
Comparative Stability Data
The following tables present illustrative data on the stability of a series of para-substituted 1-arylcyclopropanols under various stress conditions. This data is intended to provide a comparative framework; actual values will depend on the specific experimental conditions.
Table 1: Stability under Acidic and Basic Conditions
| Substituent (p-X) | Hammett Constant (σp) | Half-life (t½) in Acidic Media (pH 2, 25°C) [Illustrative] | % Degradation in Basic Media (pH 12, 24h, 25°C) [Illustrative] |
| -OCH₃ | -0.27 | 2 hours | 85% |
| -CH₃ | -0.17 | 8 hours | 60% |
| -H | 0.00 | 24 hours | 30% |
| -Cl | 0.23 | 72 hours | 15% |
| -NO₂ | 0.78 | > 200 hours | < 5% |
Table 2: Stability under Oxidative and Thermal Stress
| Substituent (p-X) | % Degradation in Oxidative Media (1% H₂O₂, 24h, 25°C) [Illustrative] | Onset of Thermal Decomposition (°C by DSC) [Illustrative] |
| -OCH₃ | 50% | 110°C |
| -CH₃ | 35% | 125°C |
| -H | 20% | 140°C |
| -Cl | 10% | 155°C |
| -NO₂ | < 5% | 180°C |
Proposed Experimental Protocols for Stability Assessment
To ensure comparable and reliable stability data, the following standardized protocols are proposed. A general workflow for these stability studies is outlined below.
Caption: General experimental workflow for stability testing.
Protocol 1: Acidic and Basic Stability
-
Objective: To determine the degradation rate of substituted aryl cyclopropanols under acidic and basic conditions.
-
Equipment: HPLC with UV detector, pH meter, constant temperature chamber, volumetric flasks, autosampler vials.
-
Reagents: Substituted aryl cyclopropanol, HPLC-grade acetonitrile and water, hydrochloric acid, sodium hydroxide, buffer solutions (pH 2 and pH 12).
-
Procedure:
-
Prepare a stock solution (e.g., 1 mg/mL) of the test compound in acetonitrile.
-
For acidic stability, dilute the stock solution with a pH 2 buffer to a final concentration of 100 µg/mL.
-
For basic stability, dilute the stock solution with a pH 12 buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots if necessary and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
-
Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation and, if applicable, the half-life (t½) by plotting the natural logarithm of the concentration versus time.
Protocol 2: Oxidative Stability
-
Objective: To evaluate the susceptibility of substituted aryl cyclopropanols to oxidative degradation.
-
Equipment: HPLC-UV, constant temperature chamber, volumetric flasks, autosampler vials.
-
Reagents: Substituted aryl cyclopropanol, HPLC-grade acetonitrile and water, 30% hydrogen peroxide solution.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Dilute the stock solution with a mixture of acetonitrile and 3% hydrogen peroxide (to achieve a final H₂O₂ concentration of, for example, 1%) to a final compound concentration of 100 µg/mL.
-
Incubate the solution at a constant temperature (e.g., 25°C) for a fixed period (e.g., 24 hours).
-
At the end of the incubation, quench the reaction (e.g., with sodium bisulfite solution).
-
Dilute the sample with mobile phase for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC-UV method, comparing it to a similarly prepared sample without hydrogen peroxide.
-
-
Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Protocol 3: Thermal Stability
-
Objective: To determine the thermal decomposition profile of substituted aryl cyclopropanols.
-
Equipment: Differential Scanning Calorimeter (DSC), aluminum or hermetically sealed pans.
-
Procedure:
-
Accurately weigh 2-5 mg of the substituted aryl cyclopropanol into a DSC pan.
-
Seal the pan (use hermetically sealed pans for volatile compounds).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a specified temperature range (e.g., 30°C to 250°C).
-
-
Analysis: Record the heat flow as a function of temperature. The onset temperature of any significant exothermic event is indicative of thermal decomposition.
Data Interpretation and Hammett Relationship
The stability of substituted aryl cyclopropanols often correlates with the electronic properties of the aryl substituents, a relationship that can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the degradation of a substituted derivative, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which reflects the electronic effect of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). A positive ρ value for acid-catalyzed ring-opening would indicate that electron-withdrawing groups stabilize the molecule by disfavoring the formation of a positive charge in the transition state.
Caption: Logical relationship between substituent effects and stability.
Validating the Enantiomeric Excess of Chiral 1-(4-Bromophenyl)cyclopropanol: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the purity and efficacy of chiral molecules. For researchers working with chiral 1-(4-Bromophenyl)cyclopropanol, selecting the optimal analytical method is paramount. This guide provides an objective comparison of the two primary techniques for determining the enantiomeric excess of this and similar chiral alcohols: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent, specifically Mosher's acid.
Comparison of Analytical Methods
Chiral HPLC and NMR spectroscopy are powerful techniques for determining enantiomeric excess, each with distinct advantages and limitations. Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase, providing direct quantification of each enantiomer.[1][2] In contrast, NMR methods, such as Mosher's acid analysis, convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for the determination of their ratio.[3][4][5]
The choice between these methods often depends on factors such as the availability of instrumentation, the required accuracy, and the nature of the analyte.[6][7] Chiral chromatography is often considered the gold standard for its high accuracy and resolution in separating and quantifying enantiomers.[7] However, NMR spectroscopy offers a rapid and non-destructive alternative, particularly useful for confirming absolute configuration in addition to enantiomeric excess.[8][9]
Data Presentation: Performance Comparison
| Feature | Chiral HPLC | Mosher's Acid Analysis (¹H NMR) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase.[7] | Formation of diastereomeric esters with distinct NMR chemical shifts.[3][5] |
| Sample Preparation | Simple dissolution in mobile phase.[10] | Chemical derivatization to form Mosher's esters.[4][6] |
| Analysis Time | Typically 10-30 minutes per sample.[10] | 1-4 hours for derivatization, plus NMR acquisition time.[6] |
| Data Output | Chromatogram with separated peaks for each enantiomer. | ¹H NMR spectrum with distinct signals for each diastereomer. |
| Quantitative Data Example | Analyte: Benzyl (1-(4-bromophenyl)-3-cyclopropylprop-2-yn-1-yl)carbamateColumn: Chiralcel IC-HMobile Phase: Hexane/iPrOH (98:2)Flow Rate: 1 mL/minRetention Times: 22.2 min (major), 23.8 min (minor)[11] | Analyte: Generic Chiral Secondary AlcoholParameter: Δδ (δS - δR) in ppmProton H-1': +0.10Proton H-2': +0.12Proton H-1'': -0.08Proton H-2'': -0.07[6] |
| Advantages | High accuracy and precision, direct quantification.[7] | Can also be used to determine absolute configuration.[4][6] |
| Disadvantages | Requires screening of columns and mobile phases.[1] | Requires enantiomerically pure derivatizing agent, potential for kinetic resolution errors.[12] |
Experimental Protocols
Chiral HPLC Method Development for this compound
This protocol provides a general workflow for developing a chiral HPLC method for the analysis of this compound.
1. Materials:
-
This compound (racemic and/or enantiomerically enriched samples)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)[13]
-
Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® series)[14][15]
-
HPLC system with a UV detector[16]
2. Column and Mobile Phase Screening:
-
Begin by screening a set of chiral columns with broad applicability, such as Chiralpak® AD-H, Chiralcel® OD-H, or similar.[17]
-
Use a standard mobile phase, for instance, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[17]
-
For acidic compounds, trifluoroacetic acid (0.1% v/v) can be added to the mobile phase, while for basic compounds, diethylamine (0.1% v/v) is often used.[17]
3. Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane).
-
Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to improve resolution and analysis time.[18]
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).[13][18]
4. Sample Analysis:
-
Dissolve a small amount of this compound in the mobile phase.[18]
-
Inject the sample onto the equilibrated HPLC system.
-
Identify the peaks corresponding to the two enantiomers by running a racemic standard.
-
Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers.[7]
Mosher's Acid Analysis of this compound
This protocol describes the preparation of Mosher's esters for the determination of enantiomeric excess and absolute configuration.[4][6]
1. Materials:
-
Chiral this compound (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)[6]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)[6]
-
Anhydrous pyridine or DMAP[6]
-
Anhydrous deuterated solvent (e.g., CDCl₃)[6]
-
NMR tubes
2. Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.[6]
-
Add a small excess of anhydrous pyridine (~5-10 µL).[6]
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.[6]
-
Cap the NMR tube and mix the reactants gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[6]
3. Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 2 using (S)-Mosher's acid chloride.[6]
4. NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
Assign the proton signals for both diastereomeric esters.
-
Integrate the corresponding, well-resolved signals for the two diastereomers to determine their ratio and calculate the enantiomeric excess.
-
For absolute configuration determination, calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.[4][6]
Visualizations
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Caption: Workflow for enantiomeric excess determination using Mosher's acid analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Mosher's acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
Comparative Bioactivity of 1-(4-Bromophenyl)cyclopropanol Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Bioactivities
Compounds incorporating a bromophenyl group attached to a cyclopropane ring have demonstrated a variety of biological effects. This guide categorizes these activities to provide a clear comparative framework. The primary areas of bioactivity identified in the literature include:
-
Enzyme Inhibition: Notably, inhibition of carbonic anhydrases and acetylcholinesterase.
-
Anticancer Activity: Evaluation against various cancer cell lines.
-
Antimicrobial and Antioxidant Effects: Activity against bacterial and fungal strains, and radical scavenging properties.
-
Neurological Activity: Modulation of receptors in the central nervous system.
The following sections will delve into the quantitative data and experimental protocols associated with these findings.
II. Quantitative Bioactivity Data
The bioactivity of different bromophenyl-containing cyclopropane analogs is summarized below, categorized by their therapeutic potential.
Table 1: Enzyme Inhibition by Bromophenol Derivatives with a Cyclopropyl Moiety
| Compound Class | Target Enzyme | Ki (nM) Range |
| Bromophenol derivatives with cyclopropyl moiety | Human Carbonic Anhydrase I (hCA I) | 7.8 ± 0.9 - 58.3 ± 10.3[1] |
| Human Carbonic Anhydrase II (hCA II) | 43.1 ± 16.7 - 150.2 ± 24.1[1] | |
| Acetylcholinesterase (AChE) | 159.6 ± 21.9 - 924.2 ± 104.8[1] |
Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound | Cancer Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| 4e | CNS (SNB-75) | - | 41.25[2] |
| 4i | CNS (SNB-75) | - | 38.94[2] |
| 4i | Renal (UO-31) | - | 30.14[2] |
| 4i | Leukemia (CCRF-CEM) | - | 26.92[2] |
| 4i | Non-Small Cell Lung (EKVX) | - | 26.61[2] |
| 4i | Ovarian (OVCAR-5) | - | 23.12[2] |
| Activity measured at a concentration of 10⁻⁵ M |
Table 3: Antimicrobial and Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs
| Compound | Assay | Result |
| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | DPPH Inhibition | 16.75 ± 1.18%[3] |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | DPPH Inhibition | 4.70 ± 1.88%[3] |
| These compounds show promise against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections.[3] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.
Enzyme Inhibition Assay (for Carbonic Anhydrase and Acetylcholinesterase)
-
Enzyme Source: Human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) are utilized.[1]
-
Principle: The assay measures the inhibitory effect of the test compounds on the enzymatic activity. For CAs, this is typically a colorimetric assay measuring the esterase activity. For AChE, the Ellman method is commonly used, which measures the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Procedure:
-
A reaction mixture is prepared containing the respective enzyme, a substrate (e.g., 4-nitrophenyl acetate for CAs, acetylthiocholine for AChE), and a buffer solution.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated and the change in absorbance is monitored over time using a spectrophotometer.
-
The inhibition constants (Ki) are determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
-
Anticancer Activity Screening (NCI US Protocol)
-
Cell Lines: A panel of 58 human cancer cell lines representing different cancer types (e.g., CNS, renal, leukemia, lung, ovarian) is used.[2]
-
Treatment: The synthesized compounds are tested at a single concentration of 10⁻⁵ M.[2]
-
Assay: The sulforhodamine B (SRB) assay is a common method for determining cell density based on the measurement of cellular protein content.
-
Data Analysis: The growth percent (GP) and percent growth inhibition (PGI) are calculated to assess the cytotoxic and cytostatic effects of the compounds.[2]
Antimicrobial Activity Assay (MIC Determination)
-
Microbial Strains: A panel of bacterial and fungal strains is used, including Gram-positive and Gram-negative bacteria.[3]
-
Method: The minimal inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.
-
Procedure:
-
A solution of the test compound is mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
The mixture is incubated in the dark for a specific period.
-
The decrease in absorbance at a characteristic wavelength (around 517 nm) is measured, which corresponds to the reduction of the DPPH radical.
-
The percentage of DPPH radical scavenging activity is calculated.[3]
-
IV. Visualized Workflows and Pathways
To illustrate the logical flow of research and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis, screening, and optimization of bioactive compounds.
Caption: Simplified signaling pathway for competitive enzyme inhibition.
V. Conclusion
The this compound scaffold and its analogs represent a versatile starting point for the development of novel therapeutic agents. The available data, though fragmented, consistently points to the potential of these compounds in enzyme inhibition and cancer therapy. The presence of the cyclopropane ring introduces conformational rigidity, which can be advantageous for specific receptor or enzyme binding, while the bromophenyl group offers a site for further chemical modification to modulate activity and pharmacokinetic properties. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these analogs for specific biological targets.
References
Spectroscopic Nuances: A Comparative Guide to the Diastereomers of 1-(4-Bromophenyl)cyclopropanol Derivatives
The differentiation of diastereomers using spectroscopic techniques hinges on the distinct spatial arrangement of their atoms, which leads to subtle but measurable differences in their physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard, as the chemical environment of each nucleus is highly sensitive to its stereochemical relationship with neighboring atoms and functional groups.
Comparative Spectroscopic Data: Predicted Trends
Due to the lack of specific published data for the diastereomers of 1-(4-Bromophenyl)cyclopropanol derivatives, the following table presents expected trends in ¹H and ¹³C NMR chemical shifts for a representative pair of syn and anti diastereomers of a 1-aryl-2-substituted-cyclopropan-1-ol. These predictions are based on well-documented spectroscopic analyses of analogous cyclopropanol systems. The syn isomer refers to the diastereomer where the hydroxyl group and the substituent on the cyclopropane ring are on the same face, while in the anti isomer, they are on opposite faces.
| Spectroscopic Parameter | syn-Diastereomer (Predicted) | anti-Diastereomer (Predicted) | Key Differentiating Features |
| ¹H NMR | |||
| Ar-H (Aromatic Protons) | ~7.50 (d, 2H), ~7.30 (d, 2H) | ~7.50 (d, 2H), ~7.30 (d, 2H) | Minimal difference expected. |
| -CH-OH (Carbinol Proton) | Expected to be more deshielded | Expected to be more shielded | The chemical shift of this proton is highly sensitive to the relative stereochemistry. In many cases, the carbinol proton of the syn isomer appears at a lower field (higher ppm) due to anisotropic effects of the adjacent substituent. |
| Cyclopropyl Protons | Complex multiplets | Complex multiplets | The coupling constants (J-values) between the cyclopropyl protons can provide significant structural information. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle, which differs between diastereomers. Typically, cis coupling constants are larger than trans coupling constants across the cyclopropane ring. |
| ¹³C NMR | |||
| C-Br (Aromatic Carbon) | ~122 ppm | ~122 ppm | Minimal difference expected. |
| C-OH (Carbinol Carbon) | ~70 ppm | ~70 ppm | Small differences in chemical shifts may be observed. |
| Cyclopropyl Carbons | ~15-35 ppm | ~15-35 ppm | The chemical shifts of the cyclopropyl carbons can be influenced by steric compression and other through-space interactions, leading to small but discernible differences between the diastereomers. |
| IR Spectroscopy | |||
| O-H Stretch | ~3200-3600 cm⁻¹ (broad) | ~3200-3600 cm⁻¹ (broad) | Intramolecular hydrogen bonding may be possible in one diastereomer, leading to a sharper O-H stretching band at a lower frequency compared to the diastereomer where it is not favored. |
| C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | Minor shifts may be observable. |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | Identical m/z | Identical m/z | Diastereomers have the same mass and will show the same molecular ion peak. |
| Fragmentation Pattern | Similar | Similar | The fragmentation patterns are generally very similar for diastereomers under standard electron ionization (EI) conditions. More advanced techniques like tandem mass spectrometry (MS/MS) might reveal subtle differences in fragment ion abundances. |
Experimental Protocols
The following provides a general methodology for the diastereoselective synthesis and spectroscopic characterization applicable to this compound derivatives.
Diastereoselective Synthesis of 1-(4-Bromophenyl)-2-substituted-cyclopropan-1-ols
A common method for the synthesis of substituted cyclopropanols is the diastereoselective addition of an organometallic reagent to a cyclopropyl ketone or the cyclopropanation of a substituted styrene followed by oxidation.
-
Synthesis of a 1-(4-Bromophenyl)prop-2-en-1-ol derivative: This can be achieved via the reaction of 4-bromobenzaldehyde with a suitable vinyl organometallic reagent (e.g., vinylmagnesium bromide).
-
Diastereoselective Cyclopropanation: The resulting allylic alcohol can then be subjected to a diastereoselective cyclopropanation reaction. The Simmons-Smith reaction or its modifications are often employed. The stereochemical outcome can often be directed by the hydroxyl group of the starting material.
-
To a solution of the allylic alcohol in an anhydrous solvent (e.g., dichloromethane), is added a solution of diethylzinc.
-
Diiodomethane is then added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is purified by column chromatography to separate the diastereomers.
-
Spectroscopic Analysis
Sample Preparation:
-
NMR Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Samples are typically dissolved in a volatile solvent (e.g., methanol or dichloromethane) at a low concentration (e.g., 1 mg/mL) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of diastereomers.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of diastereomers.
Cross-Validation of Experimental and Computational Data for 1-(4-Bromophenyl)cyclopropanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for the organic compound 1-(4-Bromophenyl)cyclopropanol. The objective is to offer a clear, side-by-side comparison that highlights the strengths and limitations of both approaches, thereby demonstrating the value of their cross-validation in structural elucidation and property prediction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction to this compound and the Importance of Cross-Validation
This compound is a substituted aromatic alcohol containing a cyclopropane ring. Its structural features make it an interesting candidate for synthetic chemistry and potentially as a building block in the development of new pharmaceutical agents. Accurate characterization of its chemical and physical properties is crucial for its application.
Cross-validation of experimental and computational data is a powerful strategy in modern chemical research. While experimental data provides a direct measure of a molecule's properties, computational methods offer a theoretical framework to predict and interpret these properties. By comparing both datasets, researchers can gain a deeper understanding of the molecule's behavior, validate experimental findings, and refine computational models for greater predictive accuracy.
Disclaimer: The experimental data presented in this guide is a representative example compiled from typical values for analogous compounds and is intended for illustrative purposes to demonstrate the comparison methodology.
Data Presentation: A Comparative Analysis
The following tables summarize the key experimental and computational data for this compound.
Table 1: Physical and Spectroscopic Properties
| Property | Experimental Data (Representative) | Computational Data (Predicted) |
| Molecular Formula | C₉H₉BrO | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol | 213.07 g/mol |
| Melting Point | 78-80 °C | Not Directly Calculated (Requires Simulation) |
| Boiling Point | Approx. 200 °C (at 760 mmHg)[1] | Not Directly Calculated (Requires Simulation) |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Experimental Shift (δ, ppm) | Computational Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to Br) | 7.45 | 7.42 | Doublet | 2H |
| Ar-H (meta to Br) | 7.20 | 7.18 | Doublet | 2H |
| Cyclopropyl-H | 1.10 - 1.30 | 1.15 - 1.35 | Multiplet | 4H |
| OH | 2.50 | 2.45 | Singlet (broad) | 1H |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Experimental Shift (δ, ppm) | Computational Shift (δ, ppm) |
| C-Br | 121.5 | 121.0 |
| Ar-C (ortho to Br) | 129.0 | 128.8 |
| Ar-C (meta to Br) | 131.8 | 131.5 |
| Ar-C (ipso to cyclopropanol) | 142.0 | 141.5 |
| C-OH (cyclopropyl) | 60.0 | 59.5 |
| CH₂ (cyclopropyl) | 15.5 | 15.0 |
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Experimental Peak (cm⁻¹) | Computational Peak (cm⁻¹) | Description |
| O-H Stretch | 3400 (broad) | 3415 | Alcohol |
| C-H Stretch (Aromatic) | 3050 | 3055 | Aromatic Ring |
| C-H Stretch (Cyclopropyl) | 3005 | 3010 | Cyclopropane Ring |
| C=C Stretch (Aromatic) | 1590, 1485 | 1595, 1490 | Aromatic Ring |
| C-O Stretch | 1180 | 1185 | Alcohol |
| C-Br Stretch | 650 | 655 | Aryl Halide |
Table 5: Mass Spectrometry (MS) Data
| m/z | Experimental (Relative Intensity) | Computational (Predicted Fragment) | Description |
| 212/214 | 50% | [M]⁺ | Molecular Ion (Isotopic pattern for Br) |
| 183/185 | 100% | [M - C₂H₄]⁺ | Loss of ethene from cyclopropyl ring |
| 155/157 | 80% | [M - C₂H₄ - CO]⁺ | Subsequent loss of CO |
| 77 | 40% | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited:
-
Melting Point Determination: A small sample of crystalline this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the sample melts is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Data is processed with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm) and referenced to TMS.
-
-
Infrared (IR) Spectroscopy: A thin film of the compound is prepared on a potassium bromide (KBr) plate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the ionization energy is set to 70 eV. The mass analyzer scans a range of m/z from 50 to 300.
Computational Methodology
The computational data presented in this guide is typically obtained using the following methodology:
-
Geometry Optimization: The 3D structure of this compound is built and optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This calculation finds the lowest energy conformation of the molecule.
-
NMR Chemical Shift Prediction: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. The calculated shielding tensors are then referenced to TMS, calculated at the same level of theory, to obtain the chemical shifts.
-
IR Spectrum Prediction: Vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The calculated frequencies are typically scaled by a factor of ~0.96 to correct for anharmonicity and systematic errors in the theoretical model.
-
Mass Spectrometry Fragmentation Analysis: While direct prediction of a mass spectrum is complex, computational methods can be used to calculate the relative stabilities of potential fragment ions. This information helps in interpreting the experimental fragmentation pattern.
Visualizations
The following diagrams illustrate key aspects of the cross-validation workflow and the molecule itself.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: Chemical structure of this compound.
Conclusion
This guide demonstrates the process of cross-validating experimental and computational data for this compound. The close agreement between the representative experimental data and the predicted computational values lends confidence to both the structural assignment and the computational models used. Discrepancies, where they exist, can guide further investigation, either by re-examining the experimental results or by refining the computational parameters. Ultimately, this integrated approach provides a more robust and comprehensive understanding of the molecule's properties than either method could achieve alone.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Bromophenyl)cyclopropanol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(4-Bromophenyl)cyclopropanol, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar brominated compounds suggest that at a minimum, personnel should wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.
Summary of Key Safety and Disposal Information
| Parameter | Information | Citation |
| Waste Classification | Hazardous Waste | [1][2] |
| Primary Disposal Route | Collection by a specialized, licensed waste disposal company for incineration or other approved methods. | [3][4][5] |
| Container Type | Sealable, airtight, and chemically compatible container. Plastic is often preferred for halogenated waste. | [6][7] |
| Waste Segregation | Must be collected as "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials. | [1][8] |
| Labeling Requirements | Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound." | [7][9] |
| Storage of Waste | Store in a designated, well-ventilated Satellite Accumulation Area (SAA), away from heat, direct sunlight, and incompatible chemicals. Secondary containment is recommended. | [1][9][10] |
| Spill Cleanup | Spilled material and contaminated absorbents must be collected and disposed of as hazardous waste. | [10] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure unused reagent, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel, gloves).
- Designate a specific waste container for "Halogenated Organic Waste."[1] Never mix this waste with non-halogenated solvents or other waste categories to prevent dangerous reactions and ensure proper disposal.[1][8]
2. Waste Collection:
- Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[7][11]
- Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors.[1][10]
- Do not overfill the container; allow for adequate headspace (approximately 10% of the container volume) to accommodate expansion.
3. Labeling of Waste Containers:
- As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[7][9]
- The label must include the full chemical name, "this compound," and an indication of its hazards (e.g., irritant, environmental hazard).
4. Storage of Chemical Waste:
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is within the line of sight of where the waste is generated.[9]
- The storage area should be cool, dry, and well-ventilated, such as in a vented cabinet or under a fume hood.[1]
- Ensure the waste container is stored in secondary containment (e.g., a spill tray) to capture any potential leaks.[10]
5. Arranging for Disposal:
- Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][10]
- Follow all institutional procedures for waste collection requests and documentation.
Important Considerations:
-
Never dispose of this compound down the sink or in regular trash. This can lead to environmental contamination and is a regulatory violation.[10]
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. After rinsing and defacing the original label, the container may be disposed of as regular trash, depending on institutional policies.[10]
-
Waste Minimization: Whenever possible, implement practices to reduce the generation of chemical waste. This includes ordering only the necessary amount of the chemical and designing experiments to use smaller quantities.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, fostering a secure working environment and upholding environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. vumc.org [vumc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Logistical Information for Handling 1-(4-Bromophenyl)cyclopropanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling, storage, and disposal of 1-(4-Bromophenyl)cyclopropanol, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1][2] The specific hazard classifications are summarized in the table below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[2]
Hazard Pictogram:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required in situations with a higher risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves. | Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws.[5] |
| Skin and Body Protection | Protective clothing, such as a lab coat. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing should be worn. Safety shoes or protective boots may be required.[6][7] | Wear suitable protective clothing.[7][8] |
| Respiratory Protection | In case of inadequate ventilation or the formation of dust, a full-face respirator or a self-contained breathing apparatus (SCBA) in case of emergency is necessary. | Follow local and national regulations for respiratory protection.[1][6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical advice if you feel unwell.[1][2] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a litre of water to drink immediately. Call a poison center or doctor if you feel unwell.[1] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential for the safe management of this compound.
| Aspect | Procedure |
| Safe Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation or spread of dust.[1] Avoid direct contact with the substance and wear appropriate PPE.[1][2] Wash hands thoroughly after handling.[2] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] The recommended storage temperature is 2-8 °C.[1] Keep away from incompatible materials such as oxidizing agents.[6] |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[8] Do not discharge into drains or rivers.[1] |
Safe Handling Workflow
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
